(R)-Q-VD-OPh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(3R)-5-(2,6-difluorophenoxy)-3-[[(2R)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m1/s1 |
InChI Key |
OOBJCYKITXPCNS-NFBKMPQASA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Q-VD-OPh: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(R)-Quinolinyl-Valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, commonly known as (R)-Q-VD-OPh, is a third-generation pan-caspase inhibitor widely utilized in apoptosis research. Its high potency, cell permeability, irreversibility, and low toxicity make it a superior tool compared to first-generation inhibitors like Z-VAD-FMK.[1][2][3] This document provides an in-depth examination of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Q-VD-OPh functions as an irreversible inhibitor of caspases, a family of cysteine-aspartyl proteases that are the central executioners of apoptosis.[1][4] The molecule is composed of a quinoline (B57606) group, a valine-aspartate peptide sequence that targets the caspase active site, and a critical O-phenoxy (OPh) group that enhances potency and reduces non-specific toxicity.
The mechanism involves the covalent binding of the inhibitor to the catalytic cysteine residue within the active site of the caspase enzyme. This irreversible binding effectively blocks the protease activity, preventing the caspase from cleaving its downstream substrates. By inhibiting a broad range of caspases, Q-VD-OPh can halt the apoptotic cascade initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Inhibition of Apoptotic Signaling Pathways
Apoptosis proceeds via two primary signaling cascades: the extrinsic and intrinsic pathways. Both converge on the activation of effector caspases (e.g., Caspase-3, -7), which execute the dismantling of the cell. Q-VD-OPh's broad-spectrum activity allows it to inhibit initiator caspases (Caspase-8, -9) and effector caspases, effectively blocking both major pathways.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Active Caspase-8 then directly activates effector caspases.
-
Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome facilitates the activation of Caspase-9, which in turn activates effector caspases.
-
Crosstalk: The two pathways are linked, notably through the cleavage of the protein Bid by Caspase-8. The resulting truncated Bid (tBid) translocates to the mitochondria to amplify the intrinsic pathway signal.
Q-VD-OPh prevents the activation of initiator caspases 8 and 9 and directly inhibits the activity of effector caspases like 3 and 7, thereby halting apoptosis progression regardless of the initial stimulus.
Quantitative Data: Inhibitory Profile
Q-VD-OPh exhibits potent inhibitory activity across a range of caspases. Its efficacy is significantly higher than older inhibitors, allowing for use at lower, non-toxic concentrations.
| Parameter | Caspase Target | Value | Reference |
| IC₅₀ | Caspase-1 | 50 - 400 nM | |
| Caspase-3 | 25 - 400 nM | ||
| Caspase-7 | 48 nM | ||
| Caspase-8 | 100 - 400 nM | ||
| Caspase-9 | 400 - 430 nM | ||
| Caspase-10 | 25 - 400 nM | ||
| Caspase-12 | 25 - 400 nM | ||
| Effective Dose | In Vitro (Cell Culture) | 5 - 20 µM | |
| In Vivo (Mice) | 20 mg/kg |
Considerations for Other Cell Death Pathways
While a potent apoptosis inhibitor, it is critical to note that blocking caspases can sometimes redirect the cell death process.
-
Necroptosis: In certain cell types and conditions, particularly in the presence of TNF-α, inhibition of Caspase-8 by Q-VD-OPh can trigger necroptosis, a regulated form of necrosis mediated by RIPK1 and RIPK3 kinases.
-
Pyroptosis: Q-VD-OPh also effectively inhibits Caspase-1 and Caspase-11 (caspases-4/5 in humans), the key mediators of pyroptosis, a pro-inflammatory form of cell death. This makes Q-VD-OPh a tool for studying both apoptosis and pyroptosis.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of effector caspases-3 and -7 in cell lysates, providing a quantitative assessment of apoptosis and its inhibition by Q-VD-OPh.
Principle: Active caspases in the cell lysate cleave a specific, non-fluorescent substrate (e.g., Ac-DEVD-AMC), releasing a highly fluorescent molecule (AMC). The rate of fluorescence increase is directly proportional to caspase activity.
Materials:
-
Cells cultured in appropriate multi-well plates.
-
Apoptosis-inducing agent (e.g., Staurosporine, Actinomycin D).
-
Q-VD-OPh (10 mM stock in DMSO).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).
-
2x Reaction Buffer (e.g., buffered saline with DTT and EDTA).
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 4 mM stock in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
Protein quantification assay kit (e.g., BCA).
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat designated wells with Q-VD-OPh (e.g., final concentration of 20 µM) for 1 hour.
-
Induce apoptosis by adding the chosen agent to both Q-VD-OPh-treated and untreated wells. Include vehicle-only controls.
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the plate or transfer lysates to tubes and centrifuge at >10,000 x g for 5-10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, chilled 96-well plate.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
In a new 96-well black plate, add 20-50 µg of protein from each lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix by diluting the caspase substrate 1:1000 in 2x Reaction Buffer.
-
Add 50 µL of the master mix to each well to initiate the reaction.
-
-
Measurement and Analysis:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure fluorescence every 5-10 minutes for 1-2 hours.
-
Calculate the rate of reaction (Vmax) for each well. Normalize the caspase activity to the protein concentration.
-
Compare the activity in induced cells with and without Q-VD-OPh treatment.
-
Protocol 2: Western Blot for PARP Cleavage
This protocol provides a qualitative assessment of Q-VD-OPh's efficacy by visualizing the inhibition of Poly (ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis executed by Caspase-3 and -7.
Principle: During apoptosis, active Caspase-3/7 cleaves the 116 kDa full-length PARP protein into an 89 kDa fragment. Effective inhibition by Q-VD-OPh will prevent this cleavage, resulting in the detection of only the full-length protein.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-PARP (recognizes both full-length and cleaved forms).
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Protein Separation:
-
Normalize protein concentrations of all cell lysates.
-
Denature samples by boiling in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the bands: the apoptotic sample should show both 116 kDa and 89 kDa bands, while the control and Q-VD-OPh-treated samples should predominantly show the 116 kDa band.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading across lanes.
-
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide to (R)-Q-VD-OPh: A Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. Its broad-spectrum activity, coupled with low cytotoxicity, has established it as a critical tool in the study of apoptosis and other caspase-mediated cellular processes. This guide provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in research settings.
Core Concepts and Mechanism of Action
This compound is a third-generation caspase inhibitor that offers significant advantages over earlier inhibitors like Z-VAD-FMK, including greater potency and reduced non-specific effects.[1][2] It functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic cascade.[3] The valine-aspartate dipeptide sequence mimics the natural caspase cleavage site, while the O-phenoxy group enhances cell permeability and inhibitory activity.[4] This broad-spectrum inhibition allows for the effective blockade of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2]
Quantitative Efficacy and Specificity
The inhibitory activity of this compound has been quantified against various caspases, demonstrating its broad-spectrum nature. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Table 1: IC50 values of this compound for various human caspases. Data compiled from multiple sources.
In Vitro and In Vivo Working Concentrations:
| Application | Recommended Concentration |
| In Vitro (Cell Culture) | 10 - 100 µM |
| In Vivo (Rodent Models) | 1 - 20 mg/kg |
Table 2: General working concentrations for this compound in experimental settings. Optimal concentrations may vary depending on the specific cell type, animal model, and experimental conditions and should be determined empirically.
Signaling Pathways
This compound effectively blocks the progression of apoptosis by inhibiting key caspases in both the intrinsic and extrinsic pathways.
Caption: Intrinsic and Extrinsic Apoptosis Pathways and Q-VD-OPh Inhibition.
Experimental Protocols
The following are detailed protocols for common assays utilizing this compound.
Caspase-3/7 Activity Assay (Luminescence-based)
This protocol is adapted for a 96-well plate format using a commercially available luminescent caspase-3/7 assay kit.
References
(R)-Q-VD-OPh: A Technical Guide to its Chemical Properties, Structure, and Applications in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Q-VD-OPh, also known as Quinoline-Val-Asp-Difluorophenoxymethyl Ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent programmed cell death mediated by caspases.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of this compound.
Chemical Properties and Structure
This compound is a synthetic compound designed for high potency and low cytotoxicity compared to first-generation caspase inhibitors like Z-VAD-FMK. Its chemical characteristics are summarized in the table below.
Quantitative Chemical Data
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
| Synonyms | Q-VD-OPH, Quinoline-Val-Asp-Difluorophenoxymethyl Ketone | |
| Molecular Formula | C₂₆H₂₅F₂N₃O₆ | |
| Molecular Weight | 513.49 g/mol | |
| CAS Number | 1135695-98-5 | |
| Appearance | Off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (≥25.67 mg/mL), Ethanol (≥28.75 mg/mL); Insoluble in water. | |
| Storage | Store at -20°C. Stable for at least one year. |
Chemical Structure
The structure of this compound consists of three key components:
-
A quinoline group at the N-terminus.
-
A tripeptide motif of Valine-Aspartic Acid .
-
A difluorophenoxymethyl ketone group at the C-terminus, which irreversibly binds to the catalytic site of caspases.
Mechanism of Action: Pan-Caspase Inhibition
This compound functions as a broad-spectrum inhibitor of caspases, the key executioners of apoptosis. It targets multiple caspases, including caspase-1, -3, -7, -8, -9, -10, and -12, with IC₅₀ values in the nanomolar range (typically 25-400 nM). The inhibitor irreversibly binds to the catalytic site of these proteases, thereby blocking the apoptotic signaling cascade.
Caption: Inhibition of Apoptotic Pathways by this compound.
Experimental Protocols
Preparation of Stock Solutions
This compound is typically prepared as a concentrated stock solution in a suitable organic solvent, as it is insoluble in aqueous solutions.
-
Recommended Solvent: High-purity Dimethyl Sulfoxide (DMSO) (>99.9%).
-
Stock Concentration: A 10 mM stock solution is commonly used. To prepare a 10 mM stock, dissolve 1 mg of this compound in 195 µL of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stock solution in DMSO is stable for up to 6 months at ≤ -20°C.
In Vitro Applications
For cell culture experiments, this compound is added to the culture medium at a final working concentration.
-
Typical Working Concentration: 10-100 µM. The optimal concentration is cell-type and stimulus-dependent and should be determined empirically.
-
Solvent Consideration: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Caption: Workflow for an In Vitro Caspase Inhibition Experiment.
In Vivo Applications
This compound can be used in animal models to study the role of apoptosis in various physiological and pathological processes.
-
Recommended Dosage: A typical starting dose is 20 mg/kg. Doses up to 120 mg/kg have been used in mice without reported toxicity.
-
Administration: Intraperitoneal (IP) injection is a common route of administration.
-
Vehicle: The inhibitor is typically dissolved in 80-100% DMSO for in vivo administration.
Applications in Research
This compound is a valuable tool for:
-
Investigating the role of caspase-mediated apoptosis in various diseases.
-
Elucidating the mechanisms of drug-induced apoptosis.
-
Studying cellular differentiation processes.
-
Protecting cells from apoptotic death in culture.
Conclusion
This compound is a highly effective and specific pan-caspase inhibitor with broad applications in apoptosis research. Its favorable chemical properties, including high potency and low toxicity, make it a superior choice over older generations of caspase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any experimental reagent, optimization of concentrations and conditions for specific model systems is recommended.
References
An In-depth Technical Guide to Pan-Caspase Inhibitors: (R)-Q-VD-OPh vs. The Field
For Researchers, Scientists, and Drug Development Professionals
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death) and key mediators of inflammation. Their inhibition is a critical technique for studying these cellular processes and holds therapeutic potential for a range of diseases. This guide provides a detailed comparison of commonly used pan-caspase inhibitors, with a focus on the advantages of (R)-Q-VD-OPh over older-generation compounds like Z-VAD-FMK and Boc-D-FMK.
Mechanisms of Action: A Tale of Two Chemistries
Caspase inhibitors primarily function by mimicking the natural tetrapeptide recognition sequence of the enzyme and covalently modifying the catalytic cysteine residue in the active site. However, the chemical group responsible for this modification—the "warhead"—dictates many of the inhibitor's properties, including potency, reversibility, and off-target effects.
-
Fluoromethylketone (FMK) Inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK): These first-generation inhibitors utilize a fluoromethylketone group that forms an irreversible covalent bond with the caspase's active site.[1][2] While effective at blocking caspase activity, this irreversibility and the nature of the FMK group can lead to off-target effects and cellular toxicity.[3][4] Z-VAD-FMK, for example, has been shown to inhibit other cysteine proteases and can induce autophagy through off-target inhibition of N-glycanase 1 (NGLY1), complicating the interpretation of experimental results.[4]
-
O-Phenoxy (OPh) Inhibitors (e.g., Q-VD-OPh): Q-VD-OPh represents a newer generation of caspase inhibitors. It features a 2,6-difluorophenoxy-methylketone group. This structure allows it to bind irreversibly to the catalytic site of caspases with high affinity. The quinolyl and phenoxy moieties are thought to enhance cell permeability and improve access to the enzyme's active site. Critically, Q-VD-OPh does not appear to share the off-target NGLY1 inhibitory activity of Z-VAD-FMK, meaning it does not induce autophagy on its own, providing a cleaner system for studying caspase-dependent apoptosis.
Comparative Analysis of Pan-Caspase Inhibitors
The choice of a pan-caspase inhibitor can significantly impact experimental outcomes. This compound was specifically designed to overcome the limitations of earlier inhibitors, offering higher potency, lower toxicity, and greater specificity.
Table 1: Quantitative Comparison of Pan-Caspase Inhibitor Potency (IC₅₀ Values)
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-8 | Caspase-9 | Reference |
| Q-VD-OPh | 25-400 nM | 25-400 nM | 25-400 nM | 25-400 nM | |
| Z-VAD-FMK | Potent (low-mid nM) | Potent (low-mid nM) | Potent (low-mid nM) | Potent (low-mid nM) | |
| Boc-D-FMK | Broad Spectrum | 39 µM (vs TNFα-induced apoptosis) | Broad Spectrum | Broad Spectrum |
Note: Specific IC₅₀ values for Z-VAD-FMK and Boc-D-FMK against individual purified caspases are not consistently reported across literature, with potency often described qualitatively or in the context of cellular apoptosis inhibition.
Table 2: Key Properties and Comparative Features
| Feature | This compound | Z-VAD-FMK | Boc-D-FMK |
| Mechanism | Irreversible, O-Phenoxy group | Irreversible, FMK group | Irreversible, FMK group |
| Cell Permeability | High | High | High |
| Potency | High (nM range) | High (nM range) | Moderate (µM range) |
| Toxicity | Minimal, non-toxic at effective concentrations | Can exhibit cellular toxicity | Can exhibit cellular toxicity |
| Specificity | High for caspases | Known off-target effects (e.g., NGLY1, cathepsins) | Known off-target effects (e.g., cathepsins H & L) |
| Autophagy Induction | No | Yes | Not well characterized |
| In Vivo Use | Well-documented and effective | Used, but potential for off-target effects | Used in animal models |
Signaling Pathways and Points of Inhibition
Caspases function in a hierarchical cascade in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Pan-caspase inhibitors act broadly to block both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).
Experimental Protocols
Accurate assessment of caspase inhibition requires robust experimental design. Below are foundational protocols for key assays used in apoptosis research.
This protocol measures caspase activity in cell lysates by detecting the cleavage of a specific colorimetric substrate.
Materials:
-
Cell Lysate: Prepared from treated and untreated cells.
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).
-
Caspase Substrate: (e.g., DEVD-pNA for Caspase-3) at 4 mM stock.
-
96-well microplate.
-
Microplate reader (405 nm).
Procedure:
-
Prepare Lysates: Induce apoptosis in cells. Pellet 1-5 million cells, resuspend in 50 µL of chilled Cell Lysis Buffer, and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Adjust concentration to 50-200 µg of protein in 50 µL of lysis buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate to each well. Include a blank control with 50 µL of lysis buffer.
-
Reaction Mix: Prepare a 2x Reaction Buffer containing 10 mM DTT. Add 50 µL of this 2x Reaction Buffer to each well containing lysate.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well for a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase activity.
This method detects the activation of caspase-3 by identifying its cleaved, active fragments.
Materials:
-
Cell Lysates, SDS-PAGE gels, transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk (NFDM) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Protein Separation: Load 20-30 µg of protein lysate per lane on a 10-15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C. The antibody should specifically detect the 17/19 kDa fragments of activated caspase-3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. Appearance of the 17/19 kDa bands indicates caspase-3 activation.
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample).
-
1X Binding Buffer: (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Experimental and Logical Workflows
A logical approach to inhibitor selection and experimental validation is crucial for reliable results.
Conclusion and Recommendations
For researchers investigating caspase-dependent apoptosis, the choice of inhibitor is a critical experimental parameter. While Z-VAD-FMK has been a longstanding tool, accumulating evidence of its off-target effects—particularly the induction of autophagy via NGLY1 inhibition—necessitates caution.
This compound emerges as the superior choice for most applications. Its high potency, enhanced cell permeability, low toxicity, and, most importantly, its cleaner specificity profile make it the preferred pan-caspase inhibitor for unambiguously studying apoptosis. By avoiding the confounding variable of autophagy induction, Q-VD-OPh allows for a more precise interpretation of the role of caspases in a given biological context. For any study where caspase inhibition is a central component, particularly long-term experiments, the use of Q-VD-OPh is strongly recommended to ensure data integrity and reliability.
References
An In-depth Technical Guide to the Cell Permeability of (R)-Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research.[1][2][3] Its ability to effectively block the activity of a broad range of caspases, including caspases-1, -3, -8, and -9, makes it an invaluable tool for studying the mechanisms of programmed cell death and for assessing the therapeutic potential of apoptosis modulation.[4] A critical attribute for its utility in cell-based assays is its efficient penetration of the cell membrane to reach its intracellular targets. This technical guide provides a comprehensive overview of the cell permeability of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for assessing its cell permeability. While direct quantitative permeability data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for its determination.
Physicochemical Properties and Cell Permeability
The cell permeability of a compound is influenced by its physicochemical properties, such as molecular weight, lipophilicity, and solubility. The quinolyl and phenoxy moieties of Q-VD-OPh are believed to enhance its cellular permeability and access to its intracellular caspase targets.[5]
| Property | Value/Description | Source |
| Molecular Weight | 513.5 g/mol | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Formulation for In Vitro Use | Typically dissolved in DMSO to create a stock solution (e.g., 10 mM). The final concentration in cell culture media should not exceed 0.2% DMSO to avoid cellular toxicity. |
Mechanism of Action and Intracellular Targeting
This compound is an irreversible inhibitor that covalently binds to the catalytic site of caspases, thereby preventing their proteolytic activity and halting the apoptotic cascade. Its broad-spectrum activity allows it to inhibit both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7). The compound's efficacy in numerous cell-based apoptosis assays, where it is added to the extracellular medium, provides strong qualitative evidence of its ability to cross the plasma membrane and accumulate at sufficient intracellular concentrations to inhibit its targets.
Quantitative Assessment of Cell Permeability
While the cell-permeable nature of this compound is widely accepted based on its biological activity, specific quantitative data, such as the apparent permeability coefficient (Papp), is not readily found in the scientific literature. The following sections detail the standard experimental protocols that can be employed to quantitatively assess the cell permeability of this compound.
Experimental Protocols
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal drug absorption. Caco-2 cells, a human colorectal adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier. This assay can determine the rate of transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, providing an apparent permeability coefficient (Papp) and an efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow (for monolayer integrity testing)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) as a P-glycoprotein substrate)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be ≥250 Ω·cm² to indicate a tight monolayer.
-
Perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For A-B transport: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.
-
PAMPA is a non-cell-based, high-throughput assay that predicts passive membrane permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.
Materials:
-
PAMPA plate system (e.g., 96-well format)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and 7.4)
-
This compound
-
Control compounds with known permeability
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Preparation of Solutions: Prepare the dosing solution of this compound in the donor buffer (e.g., PBS at pH 5.5). Fill the acceptor plate with the acceptor buffer (e.g., PBS at pH 7.4).
-
Permeability Assay: Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation:
Pe (cm/s) = - [2.303 / (A * t * (1/VD + 1/VA))] * log₁₀[- (CA(t) / (VD/VA * C₀))] Where:
-
A is the filter area (cm²)
-
t is the incubation time (s)
-
VD and VA are the volumes of the donor and acceptor wells, respectively (cm³)
-
CA(t) is the concentration in the acceptor well at time t
-
C₀ is the initial concentration in the donor well
-
-
Directly measuring the intracellular concentration of this compound provides definitive evidence of its cell permeability.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture the cells to the desired density and treat them with a known concentration of this compound for a specific duration.
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet multiple times with ice-cold PBS to remove any extracellular compound.
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.
-
Sample Preparation:
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Precipitate proteins from the lysate (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis:
-
Calculate the intracellular concentration, often expressed as pmol of compound per mg of total protein or per 10^6 cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general apoptotic signaling pathway targeted by this compound and a typical experimental workflow for assessing cell permeability.
Caption: General overview of apoptotic signaling pathways inhibited by this compound.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Conclusion
This compound is an indispensable tool in apoptosis research, owing in large part to its excellent cell permeability. While its efficacy in cell-based assays is a strong indicator of its ability to cross the cell membrane, a comprehensive understanding of its pharmacokinetic properties necessitates quantitative permeability data. This guide has provided detailed, standardized protocols for determining the apparent permeability coefficient and efflux ratio of this compound using Caco-2 and PAMPA assays, as well as for measuring its intracellular concentration. The generation of such data would be a valuable contribution to the scientific community, enabling a more precise interpretation of experimental results and facilitating the development of novel therapeutics targeting apoptosis. Researchers are encouraged to utilize these methodologies to further characterize the cell permeability of this important research compound.
References
- 1. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Q-VD-OPh: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(R)-Q-VD-OPh (Quinolyl-Valyl-Aspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in apoptosis research to prevent cell death mediated by multiple caspase-dependent pathways.[1] Compared to first-generation inhibitors like Z-VAD-fmk, Q-VD-OPh offers greater efficacy, lower toxicity at effective concentrations, and increased stability. This guide provides in-depth technical information on the stability and proper storage conditions for this compound to ensure its optimal performance and reproducibility in experimental settings.
Stability and Storage Conditions
Proper storage is critical to maintain the chemical integrity and inhibitory activity of Q-VD-OPh. The compound is typically supplied as a lyophilized solid or an off-white semi-solid and requires reconstitution in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).
Solid Form (Lyophilized Powder)
The solid form of Q-VD-OPh is relatively stable. For optimal long-term stability, it should be stored in a desiccated environment.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C to -70°C | Up to 3 years | Recommended for long-term storage. Store under desiccating conditions. |
| Room Temperature | Up to 1 year | Must be stored in a desiccator. Stable for ambient temperature shipping. |
Reconstituted Solution (in DMSO)
Once reconstituted, the stability of Q-VD-OPh in solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes before freezing.
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Ideal for long-term storage of stock solutions. |
| -20°C | 1 to 6 months | Suitable for medium-term storage. |
| Room Temperature | Use same day | Solutions should be prepared fresh for immediate use if not stored frozen. |
Experimental Protocols and Handling
Adherence to proper handling procedures is essential for achieving consistent and reliable results.
Preparation of Stock Solution (10 mM)
-
Materials: 1 mg this compound, high-purity (>99.9%) anhydrous DMSO.
-
Procedure: Bring the vial of Q-VD-OPh to room temperature before opening. Add 195 µL of high-purity DMSO to the vial containing 1 mg of the inhibitor.
-
Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. A pellet may not be visible in the vial.
-
Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots and store at -20°C or -80°C.
General Protocol for In Vitro Apoptosis Inhibition
This protocol provides a general workflow for using Q-VD-OPh in cell culture-based assays.
-
Thaw and Dilute: Thaw an aliquot of the 10 mM Q-VD-OPh stock solution at room temperature.
-
Prepare Working Solution: Directly dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (typically 10-100 µM). The optimal concentration is cell-type and stimulus-dependent and should be determined empirically.
-
Pre-incubation: Add the Q-VD-OPh-containing medium to the cells and pre-incubate for at least 30 minutes before inducing apoptosis.
-
Induce Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the cell culture.
-
Solvent Control: Include a vehicle control (DMSO-treated) to monitor for any solvent-induced toxicity. The final DMSO concentration should ideally be below 1.0%.
-
Incubation: Incubate the cells for the required duration of the experiment.
-
Analysis: Harvest the cells and assess apoptosis using standard methods such as flow cytometry (Annexin V/7-AAD staining), caspase activity assays, or Western blotting for PARP cleavage.
General Protocol for In Vivo Administration
-
Preparation: Stock solutions are prepared in DMSO and may be diluted further in a sterile vehicle like PBS or corn oil just prior to injection. It is recommended to prepare the final working solution fresh on the day of use.
-
Dosage: The recommended dose for in vivo applications is typically 20 mg/kg, though doses up to 120 mg/kg have been used in mice without reported toxicity.
-
Administration: The most common route of administration is intraperitoneal (IP) injection in a vehicle of 80-100% DMSO.
Visualized Pathways and Workflows
Caspase-Dependent Apoptosis Pathways
Q-VD-OPh is a broad-spectrum inhibitor that targets initiator and effector caspases in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
The Discovery and Development of (R)-Q-VD-OPh: A Pan-Caspase Inhibitor for Apoptosis Research
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) has emerged as a potent and widely utilized tool in the study of apoptosis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, mechanism of action, and key experimental applications.
Introduction: The Need for a Superior Pan-Caspase Inhibitor
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases, known as caspases, orchestrates the execution of this intricate process. The ability to modulate caspase activity is crucial for both basic research into the mechanisms of apoptosis and for the development of therapeutic strategies for diseases characterized by aberrant cell death.
Early pan-caspase inhibitors, such as Z-VAD-FMK (benzyloxycarbonyl-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), played a pivotal role in establishing the importance of caspases in apoptosis. However, these first-generation inhibitors exhibited limitations, including the need for high concentrations to be effective, potential off-target effects, and in vivo toxicity. This created a demand for a more potent, specific, and non-toxic pan-caspase inhibitor.
Discovery and Chemical Properties of this compound
This compound was developed to address the shortcomings of previous caspase inhibitors. Its design incorporates a quinoline (B57606) moiety, a valine-aspartate dipeptide, and a (2,6-difluorophenoxy)methyl ketone warhead. This unique chemical structure confers several advantageous properties.
Chemical Structure:
-
IUPAC Name: (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-1-oxo-2-[(2-quinolinylcarbonyl)amino]butyl]amino]-4-oxo-pentanoic acid
-
Molecular Formula: C₂₆H₂₅F₂N₃O₆
-
Molecular Weight: 513.49 g/mol
The (R)-enantiomer is the biologically active form of the compound. While a detailed, step-by-step synthesis protocol is proprietary and often found within patent literature, the general synthesis involves the coupling of the quinoline carboxylic acid, the dipeptide (Val-Asp), and the difluorophenoxymethyl ketone moiety through standard peptide coupling and other organic synthesis techniques.
Mechanism of Action: Irreversible Pan-Caspase Inhibition
This compound functions as an irreversible pan-caspase inhibitor by targeting the catalytic site of these enzymes. The inhibitor's aspartate residue mimics the natural cleavage site of caspases, allowing it to bind to the active site. The electrophilic fluoromethyl ketone group then forms a covalent thioether bond with the cysteine residue in the catalytic pocket of the caspase, leading to its irreversible inactivation.[1]
This broad-spectrum activity allows this compound to effectively block the activity of both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), thereby inhibiting both the intrinsic and extrinsic pathways of apoptosis.[2][3]
Signaling Pathways Inhibited by this compound
The following diagrams illustrate the points of intervention of this compound in the major apoptotic signaling pathways.
Figure 1. Inhibition of the Extrinsic Apoptosis Pathway by this compound.
Figure 2. Inhibition of the Intrinsic Apoptosis Pathway by this compound.
Quantitative Data and Efficacy
This compound has demonstrated superior potency and efficacy compared to earlier pan-caspase inhibitors in a variety of in vitro and in vivo models.
In Vitro Efficacy
The inhibitory activity of this compound against various caspases is typically characterized by its half-maximal inhibitory concentration (IC50).
| Caspase Target | Reported IC50 Range (nM) | Reference(s) |
| Caspase-1 | 25 - 400 | [4][5] |
| Caspase-3 | 25 - 400 | |
| Caspase-7 | 48 | |
| Caspase-8 | 25 - 400 | |
| Caspase-9 | 25 - 400 | |
| Caspase-10 | 25 - 400 | |
| Caspase-12 | 25 - 400 |
In cell-based assays, this compound effectively inhibits apoptosis at concentrations ranging from 0.05 µM to 100 µM, depending on the cell type and the apoptotic stimulus. For instance, it has been shown to fully inhibit caspase-3 and -7 activity at a concentration of 0.05 µM in JURL-MK1 and HL60 cells. At 2 µM, it can prevent DNA fragmentation and loss of cell membrane integrity. A higher concentration of 10 µM may be required to fully prevent the cleavage of PARP-1.
In Vivo Efficacy and Pharmacokinetics
This compound is cell-permeable and has been shown to be effective in various animal models with minimal toxicity. Recommended in vivo doses typically range from 10 to 120 mg/kg, administered intraperitoneally (IP) in a vehicle such as DMSO.
While detailed pharmacokinetic parameters can vary depending on the animal model and experimental conditions, key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) are crucial for designing effective in vivo studies. Researchers should refer to specific studies for detailed pharmacokinetic data relevant to their model system.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed using this compound.
Caspase Activity Assay (Fluorometric)
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer
-
2X Reaction Buffer/DTT Mix
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer or microplate reader
Procedure:
-
Cell Treatment: Plate cells at the desired density and treat with the apoptosis-inducing agent in the presence or absence of this compound for the desired time. Include appropriate controls (untreated cells, vehicle control).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. Carefully collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate from each sample. Add 2X Reaction Buffer/DTT Mix to each well.
-
Substrate Addition: Add the caspase-specific fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation 360-380 nm and emission 440-460 nm for AMC-based substrates). Monitor the kinetics of the reaction over time.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize it to the protein concentration.
References
A Comprehensive Technical Guide to the Biological Activity of Quinolyl-Valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl Ketone (Q-VD-OPh)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, commonly abbreviated as Q-VD-OPh, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] Its broad-spectrum activity against caspases, the key executioners of apoptosis, coupled with its low cytotoxicity, has established it as an invaluable tool in the study of programmed cell death.[3][4] Furthermore, its ability to cross the blood-brain barrier has opened avenues for its investigation as a therapeutic agent in a variety of disease models. This technical guide provides an in-depth overview of the biological activity of Q-VD-OPh, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a summary of its application in various preclinical research areas.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in the execution of this process. Dysregulation of apoptosis is implicated in a wide range of human pathologies, including neurodegenerative diseases, autoimmune disorders, and cancer. Consequently, the ability to modulate caspase activity is of significant interest for both basic research and therapeutic development.
Q-VD-OPh has emerged as a next-generation pan-caspase inhibitor with several advantages over earlier compounds like Z-VAD-fmk. These advantages include greater potency, broader specificity, and a lack of toxicity at effective concentrations. This guide aims to provide researchers and drug development professionals with a comprehensive resource on the biological activity and application of Q-VD-OPh.
Mechanism of Action
Q-VD-OPh functions as an irreversible inhibitor of a wide range of caspases. Its structure, featuring a quinolyl moiety and a difluorophenoxy group, is thought to enhance its cell permeability and access to its intracellular targets. The valyl-aspartyl dipeptide sequence mimics the caspase recognition site, allowing the molecule to bind to the active site of these proteases. The [-2,6-difluorophenoxy]-methyl ketone group then forms a covalent bond with the cysteine residue in the caspase active site, leading to irreversible inhibition.
By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), Q-VD-OPh effectively blocks the downstream events of the apoptotic cascade, including the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation.
Quantitative Inhibitory Activity
Q-VD-OPh exhibits potent inhibitory activity against a broad spectrum of caspases. The following tables summarize the available quantitative data on its efficacy.
Table 1: Inhibitory Concentration (IC50) of Q-VD-OPh against Recombinant Caspases
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-1 | 25 - 400 | |
| Caspase-3 | 25 - 400 | |
| Caspase-7 | 48 | |
| Caspase-8 | 25 - 400 | |
| Caspase-9 | 25 - 400 | |
| Caspase-10 | 25 - 400 | |
| Caspase-12 | Mentioned as inhibited |
Note: A specific IC50 value for Caspase-12 was not consistently found in the search results, but its inhibition by Q-VD-OPh is cited.
Table 2: Recommended Working Concentrations of Q-VD-OPh
| Application | Concentration/Dosage | Reference(s) |
| In Vitro (Cell Culture) | 5 - 100 µM | |
| In Vivo (Mice) | 20 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Q-VD-OPh to study apoptosis.
Fluorometric Caspase Activity Assay
This assay quantifies the activity of caspases in cell lysates using a fluorogenic substrate. Q-VD-OPh is used as a specific inhibitor to confirm that the measured activity is caspase-dependent.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Q-VD-OPh (stock solution in DMSO)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
DTT (dithiothreitol)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat a subset of wells with Q-VD-OPh (e.g., 20 µM) for 1 hour.
-
Induce apoptosis by adding the chosen agent to the relevant wells. Include untreated and vehicle-treated controls.
-
Incubate for the desired time.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay Setup:
-
Prepare the Assay Buffer by diluting the 2X Reaction Buffer and adding DTT to a final concentration of 10 mM.
-
In a 96-well black plate, add cell lysate to each well.
-
Add the fluorogenic caspase substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate intervals using a fluorometer with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control).
-
Plot fluorescence intensity over time. The activity in the Q-VD-OPh-treated samples should be significantly lower than in the apoptosis-induced samples, confirming caspase-specific activity.
-
Figure 1. Workflow for a fluorometric caspase activity assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorophore-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and positive controls.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
- 1. Q-VD-OPh hydrate | CAS:1135695-98-5 | Cell-permeable, irreversible pan-caspase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 4. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for (R)-Q-VD-OPh in In Vitro Research
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in in vitro studies to prevent apoptosis and investigate caspase-dependent signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on its use in a laboratory setting.
This compound functions by binding to the catalytic site of a broad spectrum of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), thereby inhibiting their proteolytic activity and blocking the apoptotic cascade.[1][2] Its superior potency, cell permeability, and low toxicity at effective concentrations make it a valuable tool for studying the roles of caspases in various cellular processes.[1][2]
Data Presentation: In Vitro Working Concentrations
The optimal working concentration of this compound is cell-type and stimulus-dependent. However, a general range of 10-100 µM is effective in most in vitro cell culture applications.[3] Below is a summary of reported concentrations used in various cell lines and assays.
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |
| JEG3 cells | Function Assay | 50 | - | Abrogation of caspase-8 cleavage. |
| MV4-11 cells | Cell Viability Assay | 25 | 1 hour | Protection from caspase-dependent cell death. |
| WEHI 231 cells | Apoptosis Assay | 5-100 | - | Potent inhibition of Actinomycin D-induced DNA laddering. |
| Jurkat cells | Flow Cytometry (Apoptosis) | 20 | 30 minutes (pretreatment) | Reduction of camptothecin-induced apoptosis to control levels. |
| JURL-MK1 and HL60 cells | Caspase Activity, DNA fragmentation | 0.05 - 10 | - | Full inhibition of caspase-3 and -7 activity at 0.05 µM; prevention of DNA fragmentation at 2 µM. |
| Human Neutrophils | Apoptosis Assay | 10 | Up to 5 days | Prevention of caspase activation and apoptosis. |
| Quail Retina Explants | Immunohistochemistry | 100 | 24 hours | Reduction in active caspase-3 positive cells. |
IC50 Values: The half-maximal inhibitory concentration (IC50) for this compound against various recombinant caspases typically ranges from 25 to 400 nM. It inhibits caspase-7 with an IC50 of approximately 48 nM.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pan-caspase inhibition by this compound in apoptotic signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for studying apoptosis inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), high purity (>99.9%)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 195 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid cellular toxicity. It is recommended to include a vehicle control (DMSO alone) in all experiments.
Protocol 2: Inhibition of Apoptosis Assay using Flow Cytometry
This protocol is based on the methodology for assessing apoptosis in Jurkat cells treated with camptothecin (B557342).
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (10 mM stock solution)
-
Camptothecin (apoptosis inducer)
-
Phosphate-buffered saline (PBS)
-
Annexin V-PE and 7-AAD staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treatment: Add this compound to the desired final concentration (e.g., 20 µM) to the appropriate wells. Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Apoptosis Induction: Add camptothecin to a final concentration of 20 µM to the wells (except for the untreated control).
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Transfer the cells from each well to individual flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
Protocol 3: Caspase Activity Assay (Fluorometric)
This protocol provides a general method for measuring caspase activity in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
Fluorometric caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
Caspase assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis: Resuspend the cell pellets in 50 µL of ice-cold cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Preparation: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Prepare a 2X reaction buffer containing the fluorometric caspase substrate according to the manufacturer's instructions. Add 50 µL of the 2X reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
By following these protocols and considering the provided concentration guidelines, researchers can effectively utilize this compound to investigate the intricate roles of caspases in their in vitro experimental systems.
References
(R)-Q-VD-OPh: A Comprehensive Guide to Inhibiting Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity, coupled with low cytotoxicity, makes it an invaluable tool for elucidating the role of caspases in programmed cell death and for developing therapeutic strategies targeting apoptosis. These application notes provide detailed protocols for its use in inhibiting apoptosis in both in vitro and in vivo models.
Mechanism of Action
This compound functions by covalently binding to the catalytic site of a wide range of caspases, the key executioners of apoptosis.[1] This irreversible binding effectively blocks their proteolytic activity, thereby halting the apoptotic signaling cascade. It has been shown to be more potent and less toxic than earlier generations of pan-caspase inhibitors, such as Z-VAD-FMK.[2] By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), this compound can effectively suppress apoptosis triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅F₂N₃O₆ | [5] |
| Molecular Weight | 513.5 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO (to 100 mM) and Ethanol. Insoluble in water. | |
| Purity | >95% |
Data Presentation: Efficacy and Working Concentrations
The effective concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. The following tables summarize typical working concentrations and inhibitory activities reported in the literature.
Table 1: In Vitro Working Concentrations
| Cell Line | Apoptotic Stimulus | Effective Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | Camptothecin (20 µM) | 20 µM | Reduced apoptosis to control levels | |
| WEHI 231 (Murine B-cell lymphoma) | Actinomycin D | 5-100 µM | Potent inhibition of DNA laddering | |
| Human Neutrophils | Spontaneous Apoptosis | 10 µM | Prevented apoptosis for at least 5 days | |
| JURL-MK1 (Human leukemia) | Various | 0.05 µM | Full inhibition of caspase-3 and -7 activity | |
| JEG3 cells | Not specified | 50 µM | Abrogation of caspase-8 cleavage | |
| MV4-11 cells | Not specified | 25 µM | Protection from caspase-dependent cell death | |
| SH-SY5Y (Human neuroblastoma) | Cypermethrin | 5 µM | Sensitizes cells to necrosis |
Table 2: In Vivo Working Concentrations
| Animal Model | Disease Model | Recommended Dose | Administration Route | Reference |
| Mice | Ischemic Acute Renal Failure | 20 mg/kg - 120 mg/kg | Intraperitoneal (IP) | |
| Rats | Spinal Cord Injury | Not specified | Not specified | |
| Mice | Virus-induced Myocardial Injury | 50 mg/kg | Intraperitoneal (IP) | |
| TgCRND8 Mice | Alzheimer's Disease Model | 10 mg/kg (3x/week) | Intraperitoneal (IP) |
Table 3: Inhibitory Concentration (IC₅₀) Values
| Caspase | IC₅₀ Range (nM) | Reference |
| Caspase-1 | 25 - 400 | |
| Caspase-3 | 25 - 400 | |
| Caspase-7 | 48 | |
| Caspase-8 | 25 - 400 | |
| Caspase-9 | 25 - 400 | |
| Caspase-10 | 25 - 400 | |
| Caspase-12 | 25 - 400 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 195 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to 6 months.
Protocol 2: In Vitro Inhibition of Apoptosis in Cell Culture
Materials:
-
Cells of interest cultured in appropriate medium
-
Apoptotic stimulus (e.g., Staurosporine, TNF-α, UV irradiation)
-
10 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your experimental endpoint. Allow cells to adhere and reach the desired confluency.
-
Pre-treatment with this compound:
-
Dilute the 10 mM stock solution of this compound directly into the cell culture medium to achieve the desired final concentration (typically 10-100 µM).
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and apoptotic inducer.
-
Add the medium containing this compound to the cells and incubate for 30 minutes to 1 hour prior to inducing apoptosis.
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus to the cell culture medium.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptotic stimulus only (positive control)
-
Cells treated with this compound only (to assess any potential toxicity of the inhibitor)
-
Cells treated with vehicle (DMSO) and the apoptotic stimulus (to control for solvent effects)
-
-
-
Incubation: Incubate the cells for a period determined by the specific apoptotic pathway and cell type being studied.
-
Assessment of Apoptosis Inhibition:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Stain the cells using an Annexin V/PI apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Alternatively, assess apoptosis by other methods such as caspase activity assays (e.g., measuring cleavage of a fluorogenic caspase substrate), Western blotting for cleaved PARP or cleaved caspases, or TUNEL staining for DNA fragmentation.
-
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways.
Experimental Workflow: In Vitro Apoptosis Inhibition Assay
Caption: A typical workflow for assessing apoptosis inhibition in cell culture.
Troubleshooting and Considerations
-
Cytotoxicity: Although this compound is known for its low toxicity, it is always advisable to include a control group treated with the inhibitor alone to rule out any cytotoxic effects at the concentrations used.
-
Solvent Effects: As this compound is dissolved in DMSO, a vehicle control (DMSO alone) should be included in all experiments to account for any potential effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.
-
Determining Optimal Concentration: The effective concentration of this compound is cell-type and stimulus-dependent. A dose-response curve should be generated to determine the optimal concentration for each experimental system.
-
Alternative Cell Death Pathways: Inhibition of apoptosis by this compound may sometimes lead to the activation of alternative cell death pathways, such as necroptosis. It is important to consider this possibility and, if necessary, use additional inhibitors or markers to investigate other forms of cell death.
-
Negative Control: While not always necessary due to the high specificity of this compound, some researchers may opt to use an inactive analog as a negative control. Z-FA-FMK is sometimes used as a negative control for FMK-based caspase inhibitors.
References
(R)-Q-VD-OPh: Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the role of apoptosis in a wide range of neurological disorders.[1][3] Aberrant caspase activation is a hallmark of neuronal cell death in various neurodegenerative diseases and acute injuries to the central nervous system (CNS). By broadly inhibiting caspases, Q-VD-OPh serves as a powerful neuroprotective agent in experimental models of Alzheimer's disease, Parkinson's disease, spinal cord injury, and stroke.[4] These application notes provide detailed protocols for utilizing this compound in neurobiology research.
Mechanism of Action
Q-VD-OPh functions by covalently binding to the catalytic site of caspases, thereby irreversibly inhibiting their proteolytic activity. Caspases are a family of cysteine proteases that play a central role in the execution of the apoptotic cascade. This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. As a pan-caspase inhibitor, Q-VD-OPh effectively blocks both the initiator and executioner caspases, providing broad-spectrum anti-apoptotic activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Apoptotic Stimulus | Q-VD-OPh Concentration | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma | Staurosporine (1 µM) | 20 µM | Inhibition of caspase-3/7 activity | N/A |
| Primary Cortical Neurons | Glutamate | 10-100 µM | Neuroprotection | N/A |
| JURL-MK1, HL60 | Imatinib, SAHA | 0.05 µM | Inhibition of caspase-3 and -7 activity | |
| JURL-MK1 | Imatinib, SAHA | 10 µM | Prevention of PARP-1 cleavage |
Table 2: In Vivo Efficacy of this compound in Neurodegenerative Models
| Animal Model | Disease/Injury Model | Q-VD-OPh Dosage and Administration | Key Findings | Reference |
| TgCRND8 Mice | Alzheimer's Disease | 10 mg/kg, i.p., 3 times/week for 3 months | Prevented caspase-7 activation and limited tau pathology | |
| Wistar Rats | Spinal Cord Injury (T8-T10) | 20 mg/kg, i.p., immediately after injury | Reduced apoptosis (TUNEL+ cells), improved neurologic function | |
| P7 Rats | Neonatal Stroke | 1 mg/kg, i.p. | Reduced infarct volume, attenuated neurological dysfunction | |
| C57BL/6 Mice | Neonatal Hypoxia-Ischemia | 10 mg/kg, i.p. (chronic) | Reduced brain tissue loss |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol describes a method to assess the neuroprotective effects of Q-VD-OPh against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in DMSO)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium.
-
Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat neuronal cultures with varying concentrations of Q-VD-OPh (e.g., 10, 20, 50 µM) or vehicle (DMSO) for 1 hour.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 50-100 µM.
-
Co-incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury
This protocol details the application of Q-VD-OPh in a weight-drop model of spinal cord injury (SCI) in rats.
Materials:
-
Adult Wistar rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Spinal cord impactor device
-
This compound
-
Saline
-
Surgical instruments
-
Suturing materials
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and perform a laminectomy at the T8-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a weight-drop device (e.g., 10 g weight dropped from 25 mm).
-
Close the muscle layers and skin with sutures.
-
-
Treatment:
-
Immediately following the injury, administer Q-VD-OPh (20 mg/kg) or vehicle (saline with a small percentage of DMSO) via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment:
-
Assess hindlimb motor function at various time points post-injury (e.g., 1, 3, 7, 14, and 28 days) using a locomotor rating scale such as the Basso, Beattie, Bresnahan (BBB) scale or Tarlov's grading scale.
-
-
Histological Analysis (TUNEL Staining):
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in sucrose (B13894) solutions, embed, and section on a cryostat.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the spinal cord sections to detect apoptotic cells according to the manufacturer's protocol.
-
Counterstain with a nuclear stain (e.g., DAPI) and visualize using fluorescence microscopy.
-
Protocol 3: Western Blot Analysis of Cleaved Caspase-3
This protocol describes the detection of the active (cleaved) form of caspase-3 in neuronal cell lysates following apoptotic induction and treatment with Q-VD-OPh.
Materials:
-
Neuronal cell cultures (e.g., SH-SY5Y or primary neurons)
-
Apoptotic inducer (e.g., Staurosporine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat neuronal cells with an apoptotic inducer (e.g., 1 µM Staurosporine for 4 hours) in the presence or absence of Q-VD-OPh (e.g., 20 µM).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The presence of a ~17/19 kDa band indicates cleaved, active caspase-3.
-
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 4. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, Q-VD-OPh - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Q-VD-OPh in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Q-VD-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death.[1][2] In the context of primary neuron culture, this compound serves as a critical tool for neuroprotection studies, allowing for the elucidation of apoptotic pathways in various models of neuronal injury and neurodegenerative diseases.[3] Its broad-spectrum inhibitory activity against initiator and effector caspases, coupled with its low cytotoxicity, makes it a superior choice compared to other caspase inhibitors like Z-VAD-FMK.[4][5]
These application notes provide a comprehensive guide to using this compound in primary neuron cultures, including detailed protocols, data summaries, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound functions by irreversibly binding to the catalytic site of caspase enzymes, thereby preventing the cleavage of downstream substrates essential for the execution of apoptosis. It effectively inhibits the three major apoptotic pathways: the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress-mediated pathways. Specifically, it has been shown to block the activity of caspases-1, -2, -3, -7, -8, -9, -10, and -12.
Applications in Primary Neuron Culture
-
Neuroprotection Assays: Assessing the efficacy of this compound in preventing neuronal death induced by various stimuli, such as neurotoxins, oxidative stress, growth factor withdrawal, and excitotoxicity.
-
Mechanistic Studies: Elucidating the role of caspase-dependent apoptosis in different models of neuronal injury and disease.
-
Drug Discovery: Screening for neuroprotective compounds that act upstream of caspase activation.
-
Improving Culture Viability: Enhancing the survival of primary neurons in long-term cultures.
Data Presentation
The following tables summarize quantitative data on the use and effects of this compound in neuronal and related cell culture systems.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Application | Effective Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Prevention of serum deprivation-induced apoptosis | 100 µM | Significant preservation of neuronal morphology and viability | |
| Various Cell Types | General apoptosis inhibition | 5 µM | Effective dose in numerous cell types | |
| Various Cell Types | General apoptosis inhibition | 10-100 µM | Typical final working concentration range | |
| JURL-MK1 and HL60 cells | Inhibition of caspase-3 and -7 activity | 0.05 µM | Full inhibition of caspase activity | |
| JURL-MK1 and HL60 cells | Prevention of DNA fragmentation | 2 µM | Prevention of DNA fragmentation | |
| JURL-MK1 cells | Prevention of PARP-1 cleavage | 10 µM | Full prevention of PARP-1 cleavage |
Table 2: IC₅₀ Values of this compound for Recombinant Caspases
| Caspase | IC₅₀ (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
Data derived from a review summarizing multiple studies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Apoptotic Pathways by this compound.
Caption: Workflow for Neuroprotection Assay using this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 15)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., papain or trypsin)
-
Enzyme inhibitor (e.g., ovomucoid or soybean trypsin inhibitor)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Coated Plates: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine solution overnight in a sterile incubator. The day of the culture, aspirate the coating solution and wash twice with sterile water. Allow the plates/coverslips to dry completely.
-
Dissection: Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryos and place them in ice-cold dissection medium.
-
Isolate Cortices: Under a dissecting microscope, carefully remove the brains from the embryos. Isolate the cerebral cortices and remove the meninges.
-
Enzymatic Digestion: Transfer the cortices to a tube containing the dissociation enzyme solution. Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation every 5-10 minutes.
-
Inhibit Digestion: Carefully remove the enzyme solution and add the enzyme inhibitor. Gently wash the tissue.
-
Trituration: Resuspend the tissue in a small volume of neuronal culture medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Avoid creating bubbles.
-
Cell Counting and Plating: Determine the cell density using a hemocytometer. Plate the neurons at the desired density onto the pre-coated culture plates or coverslips in neuronal culture medium.
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere with 5% CO₂. Change half of the medium every 2-3 days.
Protocol 2: Neuroprotection Assay using this compound against Serum Deprivation-Induced Apoptosis
This protocol details the use of this compound to prevent apoptosis in primary cortical neurons following the removal of serum/trophic support.
Materials:
-
Established primary cortical neuron cultures (e.g., at 6 days in vitro - DIV6)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free neuronal culture medium
-
Control vehicle (DMSO)
-
Reagents for assessing apoptosis (e.g., Hoechst 33342 for nuclear morphology, Annexin V-FITC for phosphatidylserine (B164497) exposure, Propidium Iodide or 7-AAD for viability)
-
Microscope (phase-contrast and fluorescence)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in neuronal culture medium to the desired final concentration. For example, to achieve a 100 µM final concentration from a 10 mM stock, dilute 1:100. Prepare a vehicle control with the same final concentration of DMSO.
-
Culture Preparation: Use healthy, established primary cortical neuron cultures (e.g., DIV6). Ensure the neurons have formed a network of processes.
-
Induce Apoptosis: To induce apoptosis through serum/trophic factor withdrawal, gently aspirate the existing culture medium.
-
Treatment Application:
-
Control Group: Add fresh, serum-free neuronal culture medium.
-
Vehicle Control Group: Add fresh, serum-free neuronal culture medium containing the final concentration of DMSO.
-
This compound Treatment Group: Add the freshly prepared serum-free neuronal culture medium containing the desired concentration of this compound (e.g., 100 µM).
-
-
Incubation: Return the cultures to the incubator and incubate for 24 hours.
-
Assessment of Neuroprotection:
-
Morphological Analysis: Observe the cultures under a phase-contrast microscope. In protected cultures, neurons should maintain their normal morphology with intact neurites. Apoptotic neurons will appear shrunken with fragmented processes.
-
Nuclear Staining: Stain the cells with a nuclear dye like Hoechst 33342. Observe under a fluorescence microscope. Healthy nuclei will be round and uniformly stained, while apoptotic nuclei will be condensed and fragmented.
-
Annexin V/Propidium Iodide Staining: For a quantitative assessment, stain the cells with Annexin V-FITC and a viability dye like Propidium Iodide (PI) or 7-AAD. Analyze by fluorescence microscopy or flow cytometry. Annexin V will stain apoptotic cells (green), while PI/7-AAD will stain necrotic or late apoptotic cells (red).
-
Note: The optimal concentration of this compound and the incubation time may vary depending on the specific neuronal type, the nature of the apoptotic insult, and the age of the culture. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (R)-Q-VD-OPh in Mice
For Researchers, Scientists, and Drug Development Professionals
(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, has demonstrated significant efficacy in various mouse models of diseases where apoptosis plays a critical role. Its ability to cross the blood-brain barrier and its low toxicity profile make it a valuable tool for in vivo studies.[1][2][3] These application notes provide a comprehensive overview of its use in mice, including detailed protocols and quantitative data to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration schedules of this compound used in different mouse models.
Table 1: In Vivo Dosage of this compound in Mice
| Parameter | Details | Reference |
| Typical Dosage Range | 10 - 20 mg/kg | [1][3] |
| Maximum Tolerated Dose | Up to 120 mg/kg reported without toxicity | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | 80-100% Dimethyl sulfoxide (B87167) (DMSO) | |
| Alternative Vehicle | Stock in DMSO, diluted in sterile PBS or saline prior to injection |
Table 2: Application of this compound in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Schedule | Key Findings | Reference |
| Alzheimer's Disease | TgCRND8 | 10 mg/kg | Intraperitoneal injection, 3 times a week for 3 months | Prevented caspase-7 activation and limited tau pathology. | |
| Neonatal Hypoxia-Ischemia (Stroke) | C57BL/6 | 10 mg/kg | Intraperitoneal injection, initiated 12 hours post-insult, continued daily for 2 weeks | Reduced brain tissue loss and improved short-term sensorimotor function. | |
| Neonatal Stroke | P7 Rats | 1 mg/kg | Single intraperitoneal injection | Provided significant neuroprotection, particularly in females. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-30 gauge recommended for IP injections in mice)
Protocol:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 513.5 g/mol ) in 194.75 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months.
-
-
Working Solution Preparation (choose one of the following):
-
For direct injection of DMSO solution: Use the 10 mM stock solution directly or dilute to the desired concentration with sterile DMSO. Be mindful of the potential for DMSO toxicity at high volumes and concentrations.
-
For diluted injection:
-
Thaw an aliquot of the 10 mM stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the weight of the mouse.
-
Dilute the stock solution in sterile PBS to the final injection volume. A common final DMSO concentration in the injection volume is kept below 10%.
-
For example, to prepare a 10 mg/kg dose for a 25 g mouse in a 100 µL injection volume:
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of 10 mM stock (5.135 mg/mL) = 0.25 mg / 5.135 mg/mL = 48.7 µL
-
Add 48.7 µL of 10 mM stock to 51.3 µL of sterile PBS.
-
-
-
Intraperitoneal (IP) Injection Protocol in Mice
Animal Handling and Procedure:
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The "three-finger" restraint method is often recommended.
-
Positioning: Turn the mouse to expose its abdomen, tilting the head slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a new sterile needle for each animal.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a broad-spectrum caspase inhibitor that targets multiple caspases involved in the apoptotic signaling cascade. It effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Inhibition of Apoptotic Pathways by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General Experimental Workflow for In Vivo Studies.
References
Application Notes: Reconstitution and Preparation of (R)-Q-VD-OPh Stock Solution
Introduction
(R)-Q-VD-OPh (Quinolyl-Valyl-Aspartyl-[2,6-difluorophenoxy]-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent cell death mediated by multiple caspase-dependent pathways.[3][4] Q-VD-OPh binds to the catalytic site of a broad spectrum of caspases, including caspases-1, -3, -8, -9, -10, and -12, thereby blocking the apoptotic signaling cascade.[2] Compared to first-generation inhibitors like Z-VAD-FMK, Q-VD-OPh demonstrates superior potency, increased specificity, and significantly lower cellular toxicity, even at high concentrations. These characteristics make it an invaluable tool for both in vitro and in vivo studies investigating the role of apoptosis in various physiological and pathological processes.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Reagent Specifications
| Parameter | Value | Reference(s) |
|---|---|---|
| Full Chemical Name | (S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate | |
| Molecular Weight | 513.77 g/mol | |
| Appearance | Lyophilized powder or off-white solid | |
| Purity | Typically >98% | N/A |
| IC₅₀ Range | 25 - 400 nM for caspases-1, -3, -8, and -9 | |
Table 2: Solubility and Recommended Solvents
| Solvent | Solubility | Notes | Reference(s) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥26.35 mg/mL; >100 mg/mL (ultrasonication may be needed) | The recommended solvent for creating stock solutions. Use high-purity, anhydrous (ACS grade, >99.9%) DMSO. | |
| Ethanol (EtOH) | ≥97.4 mg/mL | Can be used as an alternative solvent. |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. | |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Notes | Reference(s) |
|---|---|---|---|---|
| Lyophilized Solid | -20°C to -70°C | ≥ 4 years | Store desiccated to prevent hydration. |
| Reconstituted Stock (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
Table 4: Recommended Working Concentrations
| Application | Recommended Concentration Range | Notes | Reference(s) |
|---|---|---|---|
| In Vitro (Cell Culture) | 10 - 100 µM | Optimal concentration is cell type- and stimulus-dependent and requires empirical determination. |
| In Vivo (Animal Studies) | 20 mg/kg | Doses up to 120 mg/kg have been reported in mice without toxicity. Administered via intraperitoneal (IP) injection. | |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a standard 1 mg vial of lyophilized this compound.
Materials:
-
This compound (1 mg vial)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) (ACS grade, >99.9%)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Allow the vial of lyophilized Q-VD-OPh and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of Q-VD-OPh (MW = 513.77 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (513.77 g/mol * 0.010 mol/L) = 0.0001946 L
-
Volume (µL) = 194.6 µL (approximately 195 µL)
-
-
Reconstitution: Aseptically add 195 µL of high-purity DMSO directly to the 1 mg vial of Q-VD-OPh. A pellet may not be visible in the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, where they are stable for up to 6 months.
Protocol 2: Preparation of Working Dilutions for In Vitro Cell Culture
This protocol provides a guideline for diluting the 10 mM stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Directly dilute the 10 mM stock solution into the final volume of cell culture medium to achieve the desired working concentration (e.g., 10 µM, 20 µM, or 50 µM).
-
Example for 20 µM: To prepare 1 mL of medium with a final concentration of 20 µM, add 2 µL of the 10 mM stock solution (a 1:500 dilution).
-
-
Mixing: Mix the medium gently by inversion or pipetting.
-
Application: Add the inhibitor-containing medium to the cells. It is common practice to add the inhibitor at the beginning of the experiment or 30-60 minutes prior to inducing apoptosis.
-
Control: Always include a "vehicle control" in your experimental design by adding an equivalent volume of DMSO (without the inhibitor) to a parallel culture to monitor for any solvent-related effects. The final DMSO concentration should ideally not exceed 0.2-1.0% to avoid cellular toxicity.
Visualizations
Caption: Experimental workflow for preparing a 10 mM this compound stock solution.
Caption: Signaling pathway showing pan-caspase inhibition by this compound.
References
Application Notes and Protocols for (R)-Q-VD-OPh in 3D Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid models have emerged as powerful tools in biomedical research and drug discovery, offering a more physiologically relevant system compared to traditional 2D cell cultures. These self-organizing structures mimic the complex architecture and cellular heterogeneity of native organs. A common application of organoid technology is in the study of apoptosis, or programmed cell death, a critical process in development, tissue homeostasis, and various diseases. (R)-Q-VD-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor that is widely used to study the roles of caspases in apoptosis. Its broad-spectrum activity and low toxicity make it an invaluable tool for preventing apoptosis in experimental models. These application notes provide detailed protocols for the use of this compound in 3D organoid models to inhibit apoptosis.
Mechanism of Action
This compound, or quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone, is a third-generation pan-caspase inhibitor. It functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic program. Caspases are broadly categorized into initiators (e.g., caspase-8, caspase-9) and effectors (e.g., caspase-3, caspase-7). By inhibiting both initiator and effector caspases, Q-VD-OPh effectively blocks the apoptotic signaling cascade triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its high specificity for caspases and reduced off-target effects compared to earlier generation inhibitors like Z-VAD-FMK make it a preferred choice for apoptosis research.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the organoid type, the apoptosis-inducing agent, and the experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. The following table summarizes typical concentration ranges and treatment times reported in cell culture studies, which can serve as a starting point for organoid experiments.
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 - 50 µM | Start with a concentration around 20-25 µM. Higher concentrations (up to 100 µM) may be necessary for dense organoids or potent apoptotic stimuli. |
| Stock Solution | 10 - 50 mM in DMSO | Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Pre-treatment Time | 1 - 4 hours | Pre-incubating organoids with Q-VD-OPh before adding the apoptotic stimulus can enhance its inhibitory effect. |
| Treatment Duration | Varies (hours to days) | Dependent on the experimental design and the kinetics of apoptosis in the specific organoid model. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to organoids. Ensure the final concentration in the culture medium is as low as possible. |
Experimental Protocols
The following protocols are generalized for the use of this compound in 3D organoid cultures. Specific parameters such as organoid type, culture medium, and analysis methods should be adapted to your experimental system.
Protocol 1: Preparation of this compound Working Solution
-
Reconstitute Lyophilized this compound: Dissolve the lyophilized powder in sterile, anhydrous DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: ~563.5 g/mol ), dissolve it in approximately 177.5 µL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed organoid culture medium to the desired final working concentration (e.g., 25 µM). Ensure the final DMSO concentration in the culture medium is below 0.5%.
Protocol 2: Inhibition of Apoptosis in 3D Organoids
This protocol describes the general steps for treating organoids with this compound to inhibit apoptosis induced by a chemical compound.
-
Organoid Culture: Culture your organoids according to your established protocol until they reach the desired size and morphology for the experiment.
-
Pre-treatment (Optional but Recommended):
-
Carefully remove the existing culture medium from the organoid-containing wells.
-
Add fresh, pre-warmed medium containing the desired concentration of this compound.
-
Incubate the organoids for 1-4 hours at 37°C and 5% CO₂.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent in organoid culture medium.
-
If pre-treatment was performed, carefully remove the Q-VD-OPh-containing medium.
-
Add the medium containing both the apoptosis-inducing agent and this compound to the organoids.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO).
-
Apoptosis inducer only.
-
This compound only.
-
-
-
Incubation: Incubate the organoids for the desired duration, which should be determined based on the kinetics of apoptosis induction in your model.
-
Downstream Analysis: Following incubation, harvest the organoids for analysis of apoptosis.
Protocol 3: Analysis of Apoptosis in 3D Organoids
Several methods can be used to quantify the extent of apoptosis inhibition by this compound in 3D organoids.
A. Cleaved Caspase-3/7 Immunofluorescence Staining:
-
Harvest and Fix Organoids:
-
Carefully collect organoids from the Matrigel or other extracellular matrix. This can be done by mechanical disruption followed by incubation in a cell recovery solution.
-
Wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed organoids with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1-2 hours.
-
-
Antibody Staining:
-
Incubate the organoids with a primary antibody against cleaved caspase-3 or -7 overnight at 4°C.
-
Wash the organoids multiple times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Quantification:
-
Mount the stained organoids on a slide.
-
Image using a confocal microscope.
-
Quantify the fluorescence intensity or the number of positive cells per organoid.
-
B. Flow Cytometry using Annexin V and Propidium Iodide (PI):
-
Dissociate Organoids:
-
Harvest the organoids as described above.
-
Dissociate the organoids into a single-cell suspension using an appropriate enzyme (e.g., TrypLE, Dispase).
-
-
Staining:
-
Wash the single cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
C. Luminescence-based Caspase-Glo® 3/7 3D Assay:
-
Assay Procedure: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 3D Assay. This assay is designed to efficiently lyse 3D cell cultures and measure caspase activity.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of active caspase-3 and -7.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete apoptosis inhibition | Q-VD-OPh concentration is too low. | Perform a dose-response curve to find the optimal concentration. |
| Insufficient pre-treatment time. | Increase the pre-treatment duration to allow for better penetration into the organoid. | |
| Apoptotic stimulus is too potent. | Reduce the concentration or duration of the apoptosis-inducing agent. | |
| High background in control organoids | DMSO toxicity. | Ensure the final DMSO concentration is below 0.5%. |
| Spontaneous apoptosis in culture. | Optimize organoid culture conditions to maintain viability. | |
| Difficulty dissociating organoids | Inefficient enzymatic digestion. | Optimize the enzyme concentration, incubation time, and mechanical dissociation method. |
| High cell death during dissociation | Harsh dissociation protocol. | Use a gentler dissociation reagent and minimize mechanical stress. |
Conclusion
This compound is a highly effective and specific tool for inhibiting apoptosis in 3D organoid models. By carefully optimizing the experimental conditions, researchers can reliably prevent caspase-mediated cell death to investigate its role in organoid development, disease modeling, and drug response. The protocols and guidelines provided here offer a solid foundation for incorporating this valuable inhibitor into your 3D organoid research.
Troubleshooting & Optimization
(R)-Q-VD-OPh not inhibiting caspase activity
Welcome to the technical support center for (R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound may not be effectively inhibiting caspase activity and to provide clear protocols and data for its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not inhibiting apoptosis in my cell culture. What are the possible reasons?
A1: Several factors could contribute to the lack of caspase inhibition. Here's a troubleshooting guide to address common issues:
-
Inhibitor Concentration: The effective concentration of Q-VD-OPh can vary depending on the cell type, the strength of the apoptotic stimulus, and the duration of the experiment.[1] While a general starting concentration of 10-20 µM is recommended for in vitro studies, it may need to be optimized.[1][2] Some studies have used concentrations up to 100 µM.[1][3]
-
Inhibitor Preparation and Storage: Q-VD-OPh is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high purity (ACS grade) and that the inhibitor is fully dissolved. Lyophilized Q-VD-OPh should be stored at -20°C. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Timing of Inhibitor Addition: For optimal results, Q-VD-OPh should be added to the cell culture before or at the same time as the apoptotic stimulus. Pre-incubation for 30 minutes to an hour before inducing apoptosis is a common practice.
-
Cell Permeability: While Q-VD-OPh is designed to be cell-permeable, its uptake can vary between cell lines. If you suspect permeability issues, you may need to increase the concentration or incubation time.
-
DMSO Concentration: The final concentration of DMSO in your cell culture medium should not exceed 0.2-1.0% as higher concentrations can be toxic to cells and mask the inhibitory effect of Q-VD-OPh.
-
Alternative Cell Death Pathways: It's possible that the observed cell death is not primarily mediated by caspases. Other forms of programmed cell death, such as necroptosis, may be occurring. Consider using specific inhibitors for other pathways to investigate this possibility.
Q2: How can I be sure my this compound is active?
A2: To verify the activity of your Q-VD-OPh stock, you can perform a cell-free caspase activity assay. This involves using a recombinant active caspase (e.g., caspase-3) and a fluorogenic caspase substrate. The addition of your Q-VD-OPh should result in a significant reduction in substrate cleavage.
Q3: Is this compound toxic to cells?
A3: Q-VD-OPh is known for its low cytotoxicity compared to other pan-caspase inhibitors like Z-VAD-FMK. It has been shown to be non-toxic even at high concentrations in many cell types. However, it is always good practice to include a vehicle control (DMSO) and a Q-VD-OPh-only control in your experiments to assess any potential off-target effects or toxicity in your specific cell line.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cell-permeable, irreversible pan-caspase inhibitor. It works by binding to the catalytic site of a broad range of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, thereby preventing their proteolytic activity and blocking the apoptotic cascade.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 513.77 Da | |
| In Vitro Working Concentration | 10 - 100 µM | |
| In Vivo Recommended Dose | 20 mg/kg | |
| IC50 for Caspases-1, -3, -8, -9 | 25 - 400 nM | |
| Stock Solution Stability (in DMSO at -20°C) | Up to 6 months |
Table 1: General Properties and Recommended Concentrations of this compound.
Experimental Protocols
General Protocol for In Vitro Caspase Inhibition Assay
This protocol provides a general workflow for assessing the ability of this compound to inhibit apoptosis in cultured cells.
-
Cell Seeding: Plate your cells at a density appropriate for your specific assay (e.g., Western blot, flow cytometry, fluorescence microscopy). Allow the cells to adhere and reach the desired confluency.
-
Inhibitor Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 20 µM).
-
Remove the old medium from your cells and add the medium containing Q-VD-OPh.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Apoptosis Induction:
-
Add your chosen apoptotic stimulus (e.g., staurosporine, TNF-α, UV radiation) to the cell culture medium.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptotic stimulus only (positive control)
-
Cells treated with Q-VD-OPh only (inhibitor control)
-
Cells treated with the vehicle (DMSO) and the apoptotic stimulus (vehicle control)
-
-
-
Incubation: Incubate the cells for the desired period, which will depend on the apoptotic stimulus and cell type.
-
Assessment of Apoptosis: Analyze the cells for markers of apoptosis using your chosen method. This could include:
-
Western Blot: Probing for cleaved caspase-3 or cleaved PARP.
-
Flow Cytometry: Staining with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Caspase Activity Assay: Using a fluorogenic substrate to measure caspase activity in cell lysates.
-
Microscopy: Observing morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing).
-
Visualizations
Caption: Overview of apoptosis pathways and the inhibitory action of Q-VD-OPh.
References
Technical Support Center: (R)-Q-VD-OPh Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, (R)-Q-VD-OPh.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as quinolyl-valyl-O-methylaspartyl-(2,6-difluorophenoxy)-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the apoptotic signaling cascade, thereby preventing apoptosis.[2][3] Its mechanism of action involves the inhibition of both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2][4]
Q2: What are the main applications of this compound in research?
This compound is widely used in both in vitro and in vivo studies to:
-
Investigate the role of caspase-mediated apoptosis in various cellular processes and disease models.
-
Protect cells from apoptotic cell death induced by various stimuli.
-
Enhance cell viability in cell culture, for example, following cryopreservation.
-
Study the functional consequences of inhibiting apoptosis in models of human diseases.
Q3: How does this compound compare to other caspase inhibitors like Z-VAD-FMK?
This compound is often considered a next-generation caspase inhibitor with several advantages over Z-VAD-FMK. It has been reported to be more effective at preventing apoptosis, exhibits lower toxicity at higher concentrations, and shows a more equal inhibition spectrum across different caspases. Studies have shown that Q-VD-OPh can be two orders of magnitude more efficient in inhibiting caspase-3 activity and DNA fragmentation in whole cells compared to Z-VAD-FMK.
Q4: Is this compound toxic to cells?
This compound is known for its low cytotoxicity, even at high concentrations. However, as with any experimental compound, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. The solvent, typically DMSO, can also contribute to cytotoxicity at higher concentrations, so a vehicle control is essential.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Issue 1: Inconsistent or No Inhibition of Apoptosis
-
Question: I am not observing the expected inhibition of apoptosis in my experiments with Q-VD-OPh. What could be the reason?
-
Answer: Several factors can contribute to inconsistent or a lack of apoptotic inhibition:
-
Suboptimal Concentration: The effective concentration of Q-VD-OPh can vary significantly between cell types and the apoptosis-inducing stimulus. It is crucial to perform a dose-response titration to determine the optimal working concentration for your specific experimental setup.
-
Inhibitor Instability: While the lyophilized powder is stable, the reconstituted solution in DMSO may lose activity over time, especially with repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. The stability in cell culture media can also vary and may require empirical determination.
-
Timing of Treatment: Q-VD-OPh should be added to the cell culture prior to or concurrently with the apoptotic stimulus to effectively inhibit caspase activation. The pre-incubation time may need to be optimized.
-
Cell Passage Number: High-passage number cells can exhibit altered responses to stimuli and inhibitors. Use cells with a consistent and low passage number for reproducible results.
-
Alternative Cell Death Pathways: If apoptosis is not the primary mode of cell death, a caspase inhibitor will have limited effect. Consider investigating other cell death pathways like necroptosis or autophagy.
-
Issue 2: High Background or Off-Target Effects
-
Question: I am observing unexpected cellular effects or high background in my assays even with Q-VD-OPh treatment. What should I do?
-
Answer: Off-target effects, though less common with Q-VD-OPh compared to other inhibitors, can occur. Here are some troubleshooting steps:
-
Titrate the Inhibitor: High concentrations of any inhibitor can lead to non-specific effects. Ensure you are using the lowest effective concentration determined from your dose-response experiments.
-
Include Proper Controls: Always include a vehicle control (DMSO-treated cells) to account for any effects of the solvent. A negative control compound, such as Q-VE-OPh, which has a similar structure but lacks caspase inhibitory activity, can also be useful to confirm the specificity of the observed effects.
-
Assess Cell Health: Monitor the overall health and morphology of your cells. Any signs of stress or toxicity in the control groups could indicate a problem with the culture conditions.
-
Issue 3: Difficulty with Solubility and Storage
-
Question: I am having trouble dissolving this compound and am unsure about the best way to store it.
-
Answer: Proper handling is critical for the efficacy of Q-VD-OPh:
-
Solubility: this compound is typically dissolved in high-purity DMSO to make a stock solution (e.g., 10 mM). Ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media.
-
Storage: The lyophilized powder should be stored desiccated at -20°C for long-term stability. The reconstituted DMSO stock solution is stable for several months at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
-
Quantitative Data
Table 1: IC50 Values of this compound for Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | <25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 100 - 400 |
| Caspase-9 | 25 - 430 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Table 2: Recommended Working Concentrations of this compound
| Application | Recommended Concentration |
| In Vitro Cell Culture | 10 - 100 µM (must be optimized for each cell type and stimulus) |
| In Vivo (mice) | 20 mg/kg (administered via intraperitoneal injection in 80-100% DMSO) |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol outlines the steps for assessing apoptosis in cells treated with this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-incubate the cells with the desired concentration of this compound (and a vehicle control) for a predetermined time (e.g., 1 hour).
-
Induce apoptosis using your chosen stimulus.
-
Incubate for the desired treatment duration.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Collect both the cell culture supernatant and the adherent/pelleted cells to ensure no loss of apoptotic cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained cells, single-stained controls (Annexin V only and PI only), and a positive control for apoptosis to set up compensation and gates.
-
Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)
This protocol describes a method to quantify the activity of executioner caspases in cell lysates.
-
Cell Lysis:
-
After treatment with this compound and the apoptotic stimulus, harvest the cells.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a chilled lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 16,000-20,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford). This is crucial for normalizing the caspase activity.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add a specific volume of cell lysate (containing a standardized amount of protein, e.g., 50-200 µg).
-
Add the reaction buffer containing the colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Include a blank (lysis buffer and substrate) and a positive control.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Calculate the caspase activity based on the absorbance values and normalize to the protein concentration.
-
Visualizations
Caption: Inhibition of Apoptotic Pathways by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Q-VD-OPh Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (R)-Q-VD-OPh, a potent pan-caspase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize its concentration for your specific cell lines and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of a broad spectrum of caspases, the key proteases involved in the execution phase of apoptosis.[4] By inhibiting these enzymes, this compound effectively blocks the apoptotic signaling cascade.[5] It is recognized for its high potency and low cellular toxicity compared to other caspase inhibitors like Z-VAD-FMK.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For in vitro applications, a final working concentration range of 10-100 µM is typically recommended. However, the optimal concentration is highly dependent on the specific cell line, the nature of the apoptotic stimulus, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the most effective concentration for your particular model system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in high-purity DMSO to create a stock solution, for instance, a 10 mM stock can be made by dissolving 1 mg in 195 µL of DMSO. The reconstituted inhibitor should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When diluting the stock solution into your culture medium, ensure the final DMSO concentration does not exceed 0.2%, as higher concentrations can be toxic to cells.
Q4: Can this compound inhibit other forms of cell death besides apoptosis?
A4: this compound is primarily designed to inhibit caspase-dependent apoptosis. While it can prevent pyroptosis, another form of programmed cell death that involves caspase-1, it is not expected to inhibit caspase-independent cell death pathways such as necroptosis or autophagy.
Q5: Is this compound toxic to cells?
A5: this compound is known for its low toxicity, even at high concentrations. However, it is always recommended to include a vehicle control (DMSO alone) in your experiments to rule out any solvent-related effects on cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or the strength of the apoptotic stimulus. | Perform a dose-response experiment, testing a range of concentrations (e.g., 5 µM to 100 µM) to determine the optimal inhibitory concentration for your system. |
| Cell death is not caspase-dependent: The observed cell death may be occurring through a caspase-independent pathway like necroptosis. | Use specific inhibitors for other cell death pathways (e.g., Necrostatin-1 for necroptosis) to investigate the underlying mechanism. | |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Prepare fresh aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles. | |
| Cell toxicity observed in control group | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is too high. | Ensure the final DMSO concentration in your culture medium does not exceed 0.2%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Variability in results between experiments | Inconsistent experimental conditions: Variations in cell seeding density, incubation time, or apoptotic stimulus can lead to inconsistent results. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment times. |
| Cell line heterogeneity: The cell line may have developed resistance or subpopulations with different sensitivities. | Use a low-passage number of the cell line and consider re-validating the cell line identity. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various cell lines. Note that these are starting points, and optimization is highly recommended for each specific experimental context.
| Cell Line | Apoptotic Inducer | Effective Concentration | Reference |
| Jurkat (Human T-cell leukemia) | Camptothecin | 20 µM | |
| Human Neutrophils | Spontaneous Apoptosis | 10 µM | |
| WEHI 231 (Murine B-cell lymphoma) | Actinomycin D | 5-100 µM | |
| JURL-MK1 (Human leukemia) | Imatinib mesylate | 0.05 µM (for caspase-3/7 inhibition), 10 µM (for PARP-1 cleavage inhibition) | |
| HL60 (Human promyelocytic leukemia) | Suberoylanilide hydroxamic acid | 2 µM (for DNA fragmentation inhibition) | |
| JEG3 (Human choriocarcinoma) | Not specified | 50 µM | |
| MV4-11 (Human acute myeloid leukemia) | Not specified | 25 µM | |
| SH-SY5Y (Human neuroblastoma) | Cypermethrin | 5 µM | |
| Acute Myeloid Leukemia (AML) blasts | Vitamin D derivatives | 5 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
Objective: To determine the effective concentration of this compound that inhibits apoptosis without causing cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control. Pre-incubate the cells with the different concentrations of this compound for 30-60 minutes.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a predetermined concentration to all wells except the untreated control.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 4-48 hours), depending on the cell line and inducer.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control and plot cell viability against the this compound concentration to determine the optimal concentration that rescues cells from apoptosis.
Protocol 2: Confirmation of Apoptosis Inhibition by Western Blot for Cleaved Caspase-3
Objective: To confirm that this compound is inhibiting the caspase cascade by assessing the levels of cleaved (active) caspase-3.
Materials:
-
Cell lysates from the experiment in Protocol 1
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analysis: A decrease in the cleaved caspase-3 band in the this compound treated samples compared to the apoptosis-induced control confirms the inhibitory activity.
Visualizations
Caption: Mechanism of this compound in blocking apoptosis.
Caption: Experimental workflow for optimizing this compound.
References
- 1. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Q-VD-OPH Peptide, Cell Permeable Caspase Inhibitor (NBP2-29391): Novus Biologicals [novusbio.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Q-VD-OPh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor, (R)-Q-VD-OPh.
FAQs and Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My cells are still dying after treatment with this compound. Is the inhibitor not working?
A1: There are several possibilities to consider if you observe continued cell death after applying this compound:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary depending on the cell type, the nature and strength of the apoptotic stimulus, and the duration of the experiment.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. While typical in vitro concentrations range from 10-100 µM, some systems may require higher or lower concentrations.[1][2]
-
Alternative Cell Death Pathways: this compound is a specific inhibitor of caspase-mediated apoptosis. If the cell death stimulus activates a caspase-independent pathway, such as necroptosis, this compound will not be effective. In some cellular contexts, inhibition of caspases can even promote a switch from apoptosis to necroptosis.[3] To investigate this, consider co-treatment with an inhibitor of necroptosis, such as Necrostatin-1.
-
Inhibitor Instability: Ensure that the this compound stock solution is properly prepared and stored. It is typically dissolved in DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Incorrect Experimental Controls: It is essential to include proper controls in your experiment. A vehicle control (DMSO) is necessary to rule out any effects of the solvent. For a more specific negative control, consider using Q-VE-OPh, an inactive analog of Q-VD-OPh where the aspartic acid is replaced with glutamic acid, rendering it unable to inhibit caspases.
Q2: I am observing unexpected phenotypes in my cells after treatment with this compound. What could be the cause?
A2: While this compound is known for its high specificity for caspases compared to older pan-caspase inhibitors like Z-VAD-FMK, off-target effects, though minimal, can't be entirely ruled out without empirical testing in your system.
-
Known Off-Target Differences from Z-VAD-FMK: Unlike Z-VAD-FMK, this compound does not inhibit the N-glycanase 1 (NGLY1), and therefore does not induce autophagy through this off-target mechanism.
-
High Selectivity Profile: this compound has been reported to have increased selectivity for caspases over other cysteine proteases like cathepsins and calpains.
-
Lack of Publicly Available Broad-Spectrum Kinase Screening Data: To our knowledge, a comprehensive, quantitative screening of this compound against a broad panel of kinases is not publicly available. If you suspect off-target kinase inhibition, it is advisable to perform a kinase inhibitor profiling assay.
Q3: How can I be sure that the observed effects are specific to caspase inhibition?
A3: To ensure the specificity of your results, a rigorous set of experimental controls is necessary.
-
Use of an Inactive Control: The most definitive control is the use of Q-VE-OPh, the inactive analog of this compound. Any cellular effects observed with this compound but not with Q-VE-OPh can be more confidently attributed to caspase inhibition.
-
Biochemical Confirmation of Caspase Inhibition: Directly measure caspase activity in your cell lysates using a fluorogenic substrate-based assay to confirm that this compound is effectively inhibiting its intended targets at the concentration used.
-
Rescue Experiments: If this compound is inhibiting a specific apoptotic pathway, it might be possible to rescue the phenotype by manipulating downstream effectors of that pathway.
Quantitative Data on this compound Activity
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human caspases.
| Target Enzyme | IC50 (nM) | Reference |
| Caspase-1 | 25 - 400 | |
| Caspase-3 | 25 - 400 | |
| Caspase-7 | 48 | |
| Caspase-8 | 25 - 400 | |
| Caspase-9 | 25 - 400 | |
| Caspase-10 | 25 - 400 | |
| Caspase-12 | 25 - 400 |
Experimental Protocols
This section provides detailed methodologies for assessing the on-target and potential off-target effects of this compound.
Protocol 1: Assessment of Apoptosis Inhibition
This protocol describes how to determine the effectiveness of this compound in preventing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (and Q-VE-OPh as a negative control)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with a range of concentrations of this compound, Q-VE-OPh, or DMSO for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the appropriate wells. Include an untreated control group.
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis.
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 2: In Vitro Kinase Inhibitor Profiling
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Kinase reaction buffer
-
Appropriate detection reagents and instrumentation (e.g., scintillation counter for radiometric assays, luminometer for ADP-Glo™ type assays)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the reaction at the optimal temperature and for a sufficient time for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For radiometric assays, this involves measuring the incorporation of radioactive phosphate (B84403) into the substrate. For luminescence-based assays, this involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each concentration of this compound and determine the IC50 value for any inhibited kinases.
Protocol 3: Cathepsin Activity Assay
This protocol allows for the assessment of this compound's inhibitory activity against cathepsins, a class of cysteine proteases.
Materials:
-
This compound
-
Purified recombinant cathepsins (e.g., Cathepsin B, L, S)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L)
-
Assay buffer specific for the cathepsin being tested
-
A known cathepsin inhibitor (positive control)
-
Fluorometer
Procedure:
-
Prepare Inhibitor and Enzyme Solutions: Prepare dilutions of this compound and the positive control inhibitor. Prepare a working solution of the cathepsin enzyme in the assay buffer.
-
Reaction Setup: In a black 96-well plate, add the assay buffer, the diluted this compound or control inhibitor, and the cathepsin enzyme solution. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic cathepsin substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Continue to take readings at regular intervals.
-
Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each condition. Determine the percentage of inhibition by this compound and calculate the IC50 value if applicable.
Visualizations
Signaling Pathway: Apoptosis Inhibition by this compound
Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways by targeting key caspases.
Experimental Workflow: Assessing Off-Target Kinase Inhibition
Caption: A streamlined workflow for profiling the inhibitory activity of this compound against a panel of kinases.
Logical Relationship: Troubleshooting Ineffective Apoptosis Inhibition
Caption: A troubleshooting guide for addressing ineffective apoptosis inhibition by this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Q-VD-OPh toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor, (R)-Q-VD-OPh, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (quinolyl-valyl-O-methylaspartyl-[-2, 6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible broad-spectrum inhibitor of caspases.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[2][3] Q-VD-OPh works by binding to the active site of these enzymes, thereby preventing the downstream signaling cascade that leads to apoptotic cell death.[1] It is effective against a wide range of caspases, including caspases-1, -3, -8, -9, -10, and -12.
Q2: Is this compound toxic to cells in long-term culture?
This compound is specifically designed for reduced toxicity compared to earlier generations of caspase inhibitors like Z-VAD-FMK. Multiple studies report that it is non-toxic to cells even at high concentrations and during long-term administration. For instance, daily administration in animal models for up to four months showed no reported side effects. In one study, a single 10 µM dose was sufficient to sustain human neutrophil viability and function for at least 5 days. However, long-term inhibition of apoptosis, a crucial homeostatic process, could potentially disrupt cellular balance.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A general range for in vitro applications is between 10 µM and 100 µM. Some studies have reported effective apoptosis inhibition at concentrations as low as 5 µM in various cell lines. It is strongly recommended that each researcher empirically determines the optimal concentration for their specific experimental model.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized solid. To prepare a stock solution, it should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO). For example, adding 195 µL of DMSO to 1 mg of the compound will yield a 10 mM stock solution. This stock solution is stable for up to 6 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to create smaller aliquots of the stock solution before freezing.
Q5: Are there any known off-target effects of this compound?
This compound was developed to have superior selectivity for caspases over other cysteine proteases. While it is considered a highly specific pan-caspase inhibitor, the possibility of off-target effects, especially in long-term studies, cannot be entirely ruled out. It is important to include appropriate controls in your experiments to account for any potential non-specific effects.
Data Presentation
Table 1: Recommended Working Concentrations for this compound
| Application | Cell Type | Recommended Concentration | Reference |
| In Vitro Cell Culture | Various | 10 - 100 µM | |
| In Vitro Cell Culture | Numerous Cell Types | 5 µM | |
| Human Neutrophils | Primary Cells | 10 µM | |
| Jurkat Cells | Cell Line | 20 µM | |
| OK Cells | Cell Line | 20 µM |
Table 2: Inhibitory Concentration (IC50) Values
| Target Caspase | IC50 Range | Reference |
| Caspase-1, -3, -8, -9 | 25 - 400 nM |
Experimental Protocols
Protocol: Assessing Long-Term Cytotoxicity of this compound
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density appropriate for long-term culture (e.g., 5,000-10,000 cells/well in a 96-well plate). Allow cells to adhere and stabilize for 24 hours.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile, high-purity DMSO.
-
Create serial dilutions of the Q-VD-OPh stock solution in your complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM).
-
Crucially, prepare a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., if the highest Q-VD-OPh concentration is 100 µM from a 10 mM stock, the DMSO concentration is 1%). This is to ensure that any observed effects are not due to the solvent.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Q-VD-OPh or the vehicle control.
-
Long-Term Incubation: Incubate the cells for the desired duration (e.g., 24h, 48h, 72h, 5 days, etc.). Remember to change the medium with fresh inhibitor/control as required by your cell line's culture protocol.
-
Viability/Cytotoxicity Assessment: At each time point, assess cell viability using a standard method:
-
MTT/XTT Assay: Measures metabolic activity.
-
Trypan Blue Exclusion Assay: Counts viable (unstained) versus non-viable (blue) cells.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
-
Data Analysis: Plot cell viability against the concentration of Q-VD-OPh at each time point. Compare the results from the treated groups to the vehicle control to determine if the inhibitor exhibits toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed Cytotoxicity in Culture | 1. DMSO Concentration Too High: DMSO can be toxic to cells at concentrations above 0.2% - 1.0%.2. Contamination: Bacterial or fungal contamination in the stock solution or culture.3. Cell Line Sensitivity: The specific cell line may be unusually sensitive. | 1. Ensure the final DMSO concentration in your culture medium does not exceed recommended limits. Always include a DMSO vehicle control.2. Filter-sterilize the reconstituted Q-VD-OPh stock solution. Practice good aseptic technique.3. Perform a dose-response curve starting with a lower concentration (e.g., 1-5 µM) to find the optimal non-toxic dose for your cells. |
| Inhibitor Fails to Prevent Apoptosis | 1. Suboptimal Concentration: The concentration of Q-VD-OPh may be too low to inhibit the strong apoptotic stimulus.2. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles may have degraded the compound.3. Caspase-Independent Cell Death: The cell death pathway may be independent of caspases (e.g., necroptosis). | 1. Increase the concentration of Q-VD-OPh. Titrate the inhibitor to find the most effective dose for your system.2. Prepare fresh aliquots from a new vial of the inhibitor. Avoid repeated freeze-thaw cycles.3. Investigate alternative cell death pathways. Consider using inhibitors for other pathways, such as Necrostatin-1 for necroptosis. |
| Variability Between Experiments | 1. Inconsistent Reagent Preparation: Differences in stock solution concentration or dilutions.2. Cell Passage Number: High passage numbers can lead to altered cell behavior.3. Inconsistent Cell Density: Initial cell seeding density can affect growth and response to treatment. | 1. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency.2. Use cells within a consistent and low passage number range for all experiments.3. Ensure consistent cell seeding density across all wells and experiments. |
Visualizations
References
issues with (R)-Q-VD-OPh solubility in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of the pan-caspase inhibitor, (R)-Q-VD-OPh, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media[1]. Precipitation, often called "crashing out," typically occurs when a highly concentrated stock solution, usually prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous media. This sudden change in solvent environment causes the compound to fall out of solution[2].
Q2: What is the recommended solvent and stock concentration for this compound?
The most common and recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[3][4]. A stock solution of 10 mM is frequently recommended for in vitro use. It is crucial to use fresh, water-free DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Q3: How should I prepare a 10 mM stock solution?
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: ~513.5 g/mol ) in 195 µL of high-purity DMSO. Ensure the compound is completely dissolved before use.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. To minimize solvent-induced artifacts, it is best practice to keep the final DMSO concentration below 0.2% if possible. Always include a vehicle control in your experiments (media with the same final concentration of DMSO but without the inhibitor) to account for any potential effects of the solvent itself.
Q5: How can I prevent my this compound from precipitating when preparing my working solution?
To prevent precipitation, avoid rapid dilution of the concentrated DMSO stock directly into a large volume of media. The recommended method is a serial dilution approach:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C, as solubility decreases at lower temperatures.
-
Create an intermediate dilution: First, dilute your concentrated stock into a smaller volume of warm media.
-
Add dropwise while mixing: Add the stock solution (or intermediate dilution) to the final volume of media slowly and dropwise while gently swirling the flask or plate to ensure rapid and even distribution.
Q6: What is a typical working concentration for this compound in cell culture?
For in vitro applications, this compound is typically used at a final working concentration ranging from 10 µM to 100 µM. The optimal concentration is highly dependent on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q7: How should I store my this compound stock solution?
Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A 10-20 mM stock solution in DMSO is stable for up to 6 months when stored at ≤ -20°C.
Q8: I followed all the steps, but I still see a precipitate after incubating for a few hours. What should I do?
Delayed precipitation can occur due to interactions with media components, or changes in pH over time. If this happens:
-
Assess solubility in your specific media: Perform a solubility test by preparing serial dilutions of this compound in your complete media and observing for precipitation over 24 hours. This will determine the maximum soluble concentration for your specific conditions.
-
Lower the working concentration: The simplest solution is to use a lower final concentration of the inhibitor.
-
Consider media components: If working in serum-free conditions, the likelihood of precipitation may increase. Serum proteins can sometimes help to solubilize hydrophobic compounds.
Data Summary
The following table summarizes the key solubility and concentration data for this compound.
| Parameter | Solvent / Condition | Value | References |
| Solubility | DMSO | ≥100 mg/mL (~194 mM) | |
| Ethanol | 100 mg/mL | ||
| Water | Insoluble | ||
| Recommended Stock Solution | High-Purity DMSO | 10 - 20 mM | |
| Typical In Vitro Working Conc. | Cell Culture Media | 10 - 100 µM | |
| IC₅₀ Range | Caspases 1, 3, 8, 9, 10, 12 | 25 - 400 nM | |
| Max. Final DMSO Conc. | Cell Culture Media | < 0.5% (ideally ≤ 0.2%) |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a final 20 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration remains at 0.2%.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Stock Solution:
-
To 1 mg of this compound powder, add 195 µL of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use volumes (e.g., 5-10 µL) and store at -20°C or -80°C.
-
-
Prepare 100x Intermediate Solution (2 mM in DMSO):
-
This step is optional but recommended for higher working concentrations to keep the final DMSO volume low. For a 20 µM final concentration, a 10 mM stock is sufficient.
-
-
Prepare Final Working Solution (20 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add 998 µL of pre-warmed complete cell culture medium.
-
Add 2 µL of the 10 mM stock solution to the medium. This creates a 1:500 dilution, resulting in a 20 µM final concentration of this compound and a 0.2% final concentration of DMSO.
-
Immediately after adding the stock, gently mix by inverting the tube or flicking it. Do not vortex vigorously, as this can cause shearing of media components.
-
-
Add to Cells:
-
Add the freshly prepared 20 µM working solution directly to your cells. For example, replace the existing media in a well with the media containing the inhibitor.
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting flowchart for addressing this compound precipitation issues.
Simplified Apoptosis Signaling Pathway
Caption: this compound inhibits both initiator and executioner caspases to block apoptosis.
General Experimental Workflow
Caption: A typical experimental workflow for using this compound to inhibit apoptosis.
References
preventing degradation of (R)-Q-VD-OPh in solution
Welcome to the technical support center for (R)-Q-VD-OPh. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance to ensure the optimal performance and stability of this compound in your experiments.
FAQs - Storage, Handling, and Stability
This section addresses common questions regarding the proper storage and handling of this compound to prevent its degradation.
Q1: How should I store the lyophilized this compound powder?
The lyophilized powder is stable, but optimal storage is crucial for long-term efficacy. While some suppliers indicate stability for up to a year at room temperature under desiccating conditions, it is strongly recommended to store the lyophilized powder at -20°C for long-term use (up to 3 years).[1][2][3]
Q2: What is the best solvent for reconstituting this compound?
High-purity, ACS grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[3]
Q3: How do I prepare a stock solution of this compound?
To prepare a 10 mM stock solution, reconstitute 1.0 mg of this compound (Molecular Weight: ~513.5 g/mol ) in 195 µL of high-purity DMSO. Ensure the compound is thoroughly dissolved before use.
Q4: How should I store the reconstituted stock solution to prevent degradation?
To prevent degradation and maintain activity, the stock solution in DMSO should be aliquoted into smaller, single-use volumes and stored at -80°C for up to one year or at -20°C for up to six months. This practice minimizes damage from repeated freeze-thaw cycles.
Q5: Why is it critical to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing the DMSO stock solution can introduce moisture and promote degradation of the compound, leading to a loss of inhibitory activity over time. Aliquoting is the best practice to preserve the compound's potency.
Data Presentation: Storage and Stability
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Solvent | Storage Temperature | Reported Stability |
| Lyophilized Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | 1 to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated micropipette, add 195 µL of high-purity DMSO to the vial containing 1.0 mg of this compound.
-
Vortex the vial gently until the powder is completely dissolved. A pellet may not be visible.
-
Dispense the 10 mM stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for In Vitro Apoptosis Inhibition Assay
-
Culture cells to the desired confluency according to your standard laboratory protocol.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the working solution by diluting the 10 mM stock directly into the cell culture medium to achieve the desired final concentration (typically 10-100 µM). Note: The final DMSO concentration in the culture should not exceed 0.2%, as higher concentrations can be toxic to cells.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Pre-incubate the cells with the inhibitor for a period of 30 minutes to 1 hour before adding the apoptotic stimulus.
-
Introduce the apoptosis-inducing agent (e.g., camptothecin, staurosporine) to the culture wells.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (DMSO) alone, and cells treated with the apoptotic stimulus alone.
-
Incubate for the desired period.
-
Assess apoptosis using a suitable method, such as Annexin V/7-AAD staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP.
Troubleshooting Guide
Q6: My this compound is not inhibiting apoptosis. What could be wrong?
If you observe a lack of efficacy, several factors could be responsible. Use the following checklist and workflow to diagnose the issue.
-
Degraded Inhibitor: Has the stock solution been stored improperly or subjected to multiple freeze-thaw cycles? Consider using a fresh aliquot or preparing a new stock solution.
-
Incorrect Concentration: Double-check all calculations for dilution from the stock solution to the final working concentration. The required concentration can vary significantly based on the cell type and apoptotic inducer.
-
Insufficient Pre-incubation: this compound is a cell-permeable but irreversible inhibitor. Ensure you are pre-incubating the cells for at least 30-60 minutes to allow for sufficient uptake and binding to caspases before the apoptotic signal is initiated.
-
Cell Death Mechanism: Confirm that the cell death induced by your stimulus is indeed caspase-dependent apoptosis. Some cell death pathways, such as necroptosis, are caspase-independent and will not be blocked by this compound.
-
DMSO Toxicity: Is the final concentration of DMSO in your culture medium too high? DMSO concentrations above 0.2% can cause cellular toxicity, which might be mistaken for or mask the effects of apoptosis.
Q7: I'm seeing toxicity in my vehicle-only control group. What should I do?
This is almost always due to an excessive concentration of DMSO in the final culture medium. Reduce the volume of the this compound stock solution added to your medium. If a higher concentration of the inhibitor is required, it is recommended to prepare a more concentrated stock solution (e.g., 20 mM) to keep the final DMSO volume low.
Data Presentation: Recommended Working Concentrations
| Application | Organism/Cell Type | Typical Concentration Range | Reference |
| In Vitro Cell Culture | Various Human/Mouse Cell Lines | 10 - 100 µM | |
| In Vitro Cell Culture | JURL-MK1, HL60 | 0.05 - 10 µM (Varies by endpoint) | |
| In Vivo Animal Studies | Mouse | 20 mg/kg |
Visual Guides and Pathways
The following diagrams illustrate key workflows and the mechanism of action for this compound.
References
Technical Support Center: The Impact of (R)-Q-VD-OPh on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the pan-caspase inhibitor, (R)-Q-VD-OPh, on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Quinoline-Val-Asp-OPh) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is designed to have broad-spectrum activity against a range of caspases, which are key proteases involved in apoptosis (programmed cell death).[2][3] Its "OPH" (O-phenoxy) group provides superior potency and cell permeability with minimal toxicity compared to first-generation inhibitors like Z-VAD-FMK.[1] It works by binding to the catalytic site of caspases, thereby preventing their activity.
Q2: I thought Q-VD-OPh was an apoptosis inhibitor. How does it affect the cell cycle?
While primarily known as an apoptosis inhibitor, emerging evidence indicates that caspases also play non-apoptotic roles in regulating cell cycle progression. By inhibiting caspases, Q-VD-OPh can indirectly impact the cell cycle. Studies have shown that broad-spectrum caspase inhibitors can prevent cell proliferation and induce cell cycle arrest, typically at the G1 and G2/M phases.
Q3: Which specific cell cycle phase is most affected by Q-VD-OPh treatment?
Treatment with pan-caspase inhibitors like Q-VD-OPh has been shown to induce cell cycle arrest at both the G1 and G2/M phases. The primary mechanism appears to be the impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C) activity, which is crucial for the transition from mitosis (M phase) to the G1 phase. This leads to the accumulation of key cell cycle proteins that are normally degraded by the APC/C.
Q4: What is the proposed signaling pathway for Q-VD-OPh-induced cell cycle arrest?
The current understanding is that specific caspases, particularly caspase-3 and/or caspase-7, are required for normal mitotic progression. Q-VD-OPh inhibits these caspases, which in turn attenuates the activity of the APC/C. This leads to the accumulation of APC/C substrates such as securin, Polo-like kinase 1 (PLK1), and cyclin B1, resulting in a failure to exit mitosis and subsequent cell cycle arrest.
Troubleshooting Guide
Issue 1: I treated my cells with Q-VD-OPh, but I don't observe any change in the cell cycle profile.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration: The concentration of Q-VD-OPh may be too low for your specific cell line and experimental conditions. | Perform a dose-response experiment. Typical in vitro working concentrations range from 10 µM to 100 µM. Start with a concentration around 20-50 µM and titrate up or down. |
| Insufficient Treatment Time: The incubation period may be too short to observe a significant effect on the cell cycle. | Increase the treatment duration. Cell cycle effects may take 18-48 hours to become apparent. A time-course experiment is recommended. |
| Cell Line Resistance: Your cell line may be less sensitive to caspase inhibition-induced cell cycle effects. | Try a different cell line known to be sensitive, such as HeLa or HepG2, as a positive control. |
| Incorrect Vehicle Control: The solvent for Q-VD-OPh (typically DMSO) can have its own effects at high concentrations. | Ensure your vehicle control (e.g., DMSO) concentration matches that in your Q-VD-OPh-treated samples and is not exceeding a final concentration of 0.2%, as higher levels can be toxic. |
| Inactive Compound: The Q-VD-OPh may have degraded due to improper storage. | Q-VD-OPh should be stored desiccated at -20°C. Reconstituted stock solutions in DMSO should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles. |
Issue 2: I'm seeing significant cell death even with Q-VD-OPh treatment.
| Possible Cause | Suggested Solution |
| Caspase-Independent Cell Death: Your apoptosis-inducing agent may be triggering a caspase-independent cell death pathway (e.g., necroptosis). | Consider using inhibitors of other cell death pathways, such as Necrostatin-1 for necroptosis, in combination with Q-VD-OPh to determine the cell death mechanism. |
| High Concentration of Inducing Agent: The stimulus for apoptosis might be too strong, overwhelming the inhibitory capacity of Q-VD-OPh. | Reduce the concentration of your apoptosis-inducing agent or shorten the treatment time. |
| Off-Target Effects: Although Q-VD-OPh is selective, at very high concentrations, off-target effects cannot be entirely ruled out. | Use the lowest effective concentration of Q-VD-OPh as determined by your dose-response experiments. |
Quantitative Data Summary
The following table summarizes the effects of caspase inhibitors on cell cycle distribution in HeLa cells.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 55.1 | 18.2 | 26.7 |
| Z-Asp-CH2-DCB (300 µM) | 62.4 | 11.5 | 26.1 |
| Nocodazole (0.1 µg/ml) | 9.3 | 6.5 | 84.2 |
| Data adapted from a study on the contribution of caspases to cell cycle regulation. Z-Asp-CH2-DCB is a broad-spectrum caspase inhibitor. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of adherent cells treated with Q-VD-OPh.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Buffer (PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of Q-VD-OPh or vehicle control (DMSO) for the specified duration.
-
Harvest Cells: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA.
-
Collect and Wash: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells on ice for at least 2 hours or at 4°C overnight.
-
Staining: Pellet the fixed cells by centrifugation and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining buffer.
-
Incubation (Staining): Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~617 nm.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: Signaling pathway of Q-VD-OPh induced G2/M arrest.
Caption: Troubleshooting workflow for Q-VD-OPh experiments.
References
Technical Support Center: (R)-Q-VD-OPh Treatment
Welcome to the technical support center for (R)-Q-VD-OPh, a potent and widely used pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the execution of apoptosis, thereby preventing them from cleaving their substrates and carrying out programmed cell death.[1][2] It is recognized for its high potency, low toxicity, and ability to cross the blood-brain barrier, making it a preferred choice over older inhibitors like Z-VAD-fmk.[3]
Q2: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is cell-type and stimulus-dependent and should be determined empirically. However, general recommendations are:
-
In vitro: 10-100 µM. A common starting concentration is 20 µM for many cell lines.
-
In vivo: A typical dose is 20 mg/kg, administered intraperitoneally (IP).
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, commonly at 10 mM. Store the lyophilized powder at -20°C. Once reconstituted, the stock solution can be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.2%, as higher concentrations can be toxic to cells.
Q4: Is this compound toxic to cells?
This compound is known for its minimal toxicity in both in vitro and in vivo models, even at high concentrations or with long-term administration. This is a significant advantage over first and second-generation caspase inhibitors.
Troubleshooting Guide
Issue 1: Incomplete Inhibition of Apoptosis
Q: I'm using this compound, but I'm still observing markers of apoptosis. Why is my inhibition incomplete?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot incomplete apoptosis inhibition:
1. Verify the Effective Concentration:
-
Dose-dependent effects: Different apoptotic events may require different concentrations of this compound for complete inhibition. For instance, inhibiting caspase-3 and -7 activity might be achieved at a low concentration (e.g., 0.05 µM), while preventing PARP-1 cleavage could necessitate a much higher dose (e.g., 10 µM).
-
Titration is key: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and apoptotic inducer.
2. Assess the Timing of Treatment:
-
Pre-incubation: For effective inhibition, cells should be pre-incubated with this compound before the addition of the apoptotic stimulus. A pre-incubation time of 30 minutes to 1 hour is generally recommended.
3. Consider the Possibility of Caspase-Independent Cell Death:
-
Alternative cell death pathways: If you observe cell death despite effective caspase inhibition, your experimental conditions might be inducing a caspase-independent form of cell death, such as necroptosis.
-
Morphological clues: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies. In contrast, necrotic cells often show cell swelling and membrane rupture. Observe the morphology of the dying cells to see if it aligns with a non-apoptotic phenotype.
4. Investigate the Interplay with Autophagy:
-
Autophagy's dual role: Autophagy can sometimes promote cell survival, but under certain conditions, such as short-term starvation, it can exacerbate caspase-dependent apoptosis. The timing of your experiment can influence whether autophagy has a pro-survival or pro-death effect.
Issue 2: Unexpected Gender-Specific Effects in In Vivo Studies
Q: I'm observing a neuroprotective effect of this compound in female animals but not in males. What could explain this discrepancy?
A: This phenomenon has been documented in models of neonatal stroke and points to fundamental sex-based differences in apoptotic signaling pathways.
-
Differential caspase activation: Studies have shown that following an ischemic event, the time course and pattern of cytochrome c release and caspase-3 activation can differ between males and females.
-
Hormonal influence: The hormonal environment can significantly impact cellular responses to stress and injury, potentially leading to sex-specific differences in the efficacy of caspase inhibitors.
-
Recommendation: When conducting in vivo studies, it is crucial to include both male and female animals and to analyze the data separately to identify any potential gender-specific effects.
Issue 3: Altered Procaspase-3 Levels with Prolonged Treatment
Q: After long-term treatment with this compound, I'm seeing a decline in the levels of procaspase-3. Is this expected?
A: Yes, this has been observed in studies with human neutrophils.
-
Progressive decline: Prolonged exposure to this compound can lead to a progressive decrease in the levels of the inactive procaspase-3 zymogen.
-
Potential mechanisms: This could be due to changes in the synthesis or turnover of procaspase-3. Further investigation using protein synthesis inhibitors (like cycloheximide) or proteasome inhibitors (like MG-132) could help elucidate the underlying mechanism in your model system.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 for Caspases 1, 3, 8, 9 | 25-400 nM | Recombinant caspases | |
| IC50 for Caspase 7 | 48 nM | Recombinant caspase | |
| Effective In Vitro Concentration | 5 µM - 100 µM | Various cell types | |
| Effective In Vivo Dose | 20 mg/kg | Mice | |
| Concentration to Inhibit Caspase-3/-7 Activity | 0.05 µM | JURL-MK1 and HL60 cells | |
| Concentration to Prevent PARP-1 Cleavage | 10 µM | JURL-MK1 and HL60 cells | |
| Concentration to Prevent DNA Fragmentation | 2 µM | JURL-MK1 and HL60 cells |
Experimental Protocols
Protocol 1: Western Blotting for Caspase-3 Cleavage
This protocol is designed to assess the effectiveness of this compound in preventing the cleavage of caspase-3, a key executioner caspase.
Materials:
-
Cells of interest
-
This compound
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
1X Phosphate Buffered Saline (PBS)
-
1X SDS Sample Buffer
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against total caspase-3 or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-incubate the cells with the desired concentration of this compound (or DMSO vehicle control) for 1 hour.
-
Add the apoptotic stimulus and incubate for the appropriate time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in protein lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with 1X SDS sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
If necessary, strip the membrane and re-probe for total caspase-3 or a loading control.
-
Protocol 2: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
This compound
-
Apoptotic stimulus
-
Positive control (DNase I)
-
Negative control (no TdT enzyme)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1-0.25% Triton™ X-100 in PBS (Permeabilization buffer)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and the apoptotic stimulus as described in the Western blot protocol. Include appropriate positive and negative controls.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Visualization:
-
Stop the reaction by washing the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence (typically green or red, depending on the kit) co-localized with the DAPI-stained nucleus.
-
Visualizations
Caption: Troubleshooting workflow for incomplete apoptosis inhibition with this compound.
References
Technical Support Center: (R)-Q-VD-OPh Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with comprehensive information on how to confirm the in situ activity of (R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, broad-spectrum caspase inhibitor.[1][2][3] It functions by irreversibly binding to the catalytic site of a wide range of caspases, including the key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[1][4] This binding prevents the caspases from cleaving their downstream substrates, thereby blocking the apoptotic signaling cascade. The "OPh" (O-phenoxy) group enhances its potency and cell permeability while reducing toxicity compared to first-generation caspase inhibitors like Z-VAD-FMK.
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. However, a general starting range is 10-100 µM. It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific experimental system. For many cell lines, a concentration of 20 µM is sufficient to inhibit apoptosis induced by common stimuli like staurosporine (B1682477) or camptothecin.
Q3: How should I prepare and store this compound?
This compound should be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution, as it is insoluble in water. A common stock solution concentration is 10 mM. To prepare a 10 mM stock, you can dissolve 1.0 mg of Q-VD-OPh in 195 µl of DMSO. The lyophilized powder should be stored at -20°C. Once reconstituted, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to six months. It is best to prepare fresh working dilutions from the stock solution for each experiment.
Q4: How do I confirm that this compound is active in my cells?
Confirmation of this compound activity involves assessing its ability to block key downstream events in the apoptotic pathway. The most common methods include:
-
Western Blotting: To detect the cleavage of caspases (e.g., caspase-3) and their substrates (e.g., PARP-1). In the presence of active Q-VD-OPh, you should observe a significant reduction in the cleaved forms of these proteins.
-
In Situ Caspase Activity Assays: Using fluorescently labeled caspase inhibitors (FLICA) or fluorogenic caspase substrates to directly measure caspase activity within the cells via fluorescence microscopy or flow cytometry.
-
Apoptosis Assays: Employing methods like the TUNEL assay to detect DNA fragmentation or Annexin V/Propidium Iodide (PI) staining to assess phosphatidylserine (B164497) externalization and membrane integrity. Active Q-VD-OPh should lead to a decrease in the percentage of apoptotic cells.
Key Experimental Protocols
Protocol 1: Western Blotting for Cleaved Caspase-3 and Cleaved PARP-1
This protocol allows for the qualitative and semi-quantitative assessment of caspase activation by detecting the cleaved, active forms of caspase-3 and one of its key substrates, PARP-1.
Methodology:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide) and incubate for the appropriate duration. Include a non-induced control group.
-
-
Protein Extraction:
-
Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 (recognizing the 17/19 kDa fragments) and/or cleaved PARP-1 (recognizing the 89 kDa fragment) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A significant reduction in the bands corresponding to cleaved caspase-3 and cleaved PARP-1 in the cells pre-treated with this compound compared to the cells treated with the apoptosis inducer alone.
Protocol 2: In Situ Detection of Active Caspases using a Fluorescent Probe
This method provides a direct visualization and quantification of active caspases within individual cells.
Methodology:
-
Cell Treatment:
-
Treat cells as described in Protocol 1, Step 1. It is advisable to perform the experiment on glass coverslips for microscopy or in a 96-well plate for plate reader-based analysis.
-
-
Labeling with Fluorescent Probe:
-
During the last hour of the apoptosis induction, add a cell-permeable, green fluorescent poly-caspase inhibitor (like a FLICA reagent) to the culture medium, following the manufacturer's instructions. This reagent will covalently bind to the active site of caspases.
-
-
Staining and Imaging:
-
Wash the cells gently with the provided wash buffer to remove any unbound fluorescent probe.
-
If desired, counterstain the nuclei with a DNA dye like Hoechst 33342.
-
Analyze the cells immediately using a fluorescence microscope or a flow cytometer.
-
Expected Outcome: Cells treated with the apoptosis inducer alone will show bright green fluorescence, indicating active caspases. In contrast, cells pre-treated with this compound will exhibit a significant reduction in green fluorescence, similar to the untreated control cells.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Sample Preparation:
-
Treat cells grown on coverslips as described in Protocol 1, Step 1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the labeling enzyme to access the nucleus.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP or EdUTP), for 60 minutes at 37°C in a humidified chamber. The TdT enzyme will add the labeled nucleotides to the 3'-hydroxyl ends of the fragmented DNA.
-
-
Detection and Analysis:
-
Stop the reaction and wash the cells.
-
If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Expected Outcome: A high number of TUNEL-positive (fluorescently labeled) nuclei will be observed in the cells treated with the apoptosis inducer. Pre-treatment with this compound should markedly decrease the number of TUNEL-positive cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various apoptotic markers, based on published literature.
Table 1: Dose-Dependent Inhibition of Caspase Activity and PARP-1 Cleavage by this compound
| This compound Concentration | Inhibition of Caspase-3 & -7 Activity | Inhibition of PARP-1 Cleavage | Cell Line / Inducer | Reference |
| 0.05 µM | Full Inhibition | Partial Inhibition | JURL-MK1, HL-60 / Imatinib, SAHA | |
| 2.0 µM | Full Inhibition | Partial Inhibition | JURL-MK1, HL-60 / Imatinib, SAHA | |
| 10 µM | Full Inhibition | Full Inhibition | JURL-MK1, HL-60 / Imatinib, SAHA |
Table 2: Dose-Dependent Prevention of Apoptotic Events by this compound
| This compound Concentration | Prevention of DNA Fragmentation | Prevention of Cell Membrane Disruption | Cell Line / Inducer | Reference |
| 2.0 µM | Prevented | Prevented | JURL-MK1, HL-60 / Imatinib, SAHA | |
| 10 µM | Prevented | Prevented | JURL-MK1, HL-60 / Imatinib, SAHA | |
| 20 µM | Reduced apoptosis to control levels | N/A | Jurkat / Camptothecin |
Visual Guides: Diagrams and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound action in the apoptotic cascade.
Experimental Workflow for Validating this compound Activity
Caption: General experimental workflow for confirming this compound activity.
Troubleshooting Guide
Problem 1: this compound does not appear to inhibit apoptosis.
-
Possible Cause: Inadequate concentration of the inhibitor.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and apoptosis inducer. Concentrations up to 40 µM may be necessary in some cases.
-
-
Possible Cause: The cell death mechanism is not caspase-dependent.
-
Solution: Ensure your apoptosis inducer is known to trigger caspase-dependent apoptosis. Some stimuli can induce caspase-independent cell death pathways like necroptosis. Consider using a positive control inducer like staurosporine.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. Prepare fresh working solutions for each experiment. If in doubt, use a fresh vial of the compound.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Ensure you are pre-incubating the cells with this compound for at least 1-2 hours before adding the apoptotic stimulus to allow for sufficient cell permeability and target engagement.
-
Problem 2: High background or non-specific effects are observed.
-
Possible Cause: DMSO vehicle toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.2%, as higher concentrations can be toxic to some cell lines. Always include a vehicle-only control group in your experiments.
-
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: While this compound is more specific than older pan-caspase inhibitors, it's good practice to include a negative control compound if available. Q-VE-OPh, where the aspartate residue is replaced by glutamate, is an excellent negative control as it is structurally similar but does not inhibit caspases.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in cell health or density.
-
Solution: Standardize your cell culture conditions, including seeding density, passage number, and media composition. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Apoptosis induction is too strong or too rapid.
-
Solution: Titrate the concentration of your apoptosis-inducing agent and perform a time-course experiment to find the optimal conditions where you can observe a clear inhibitory effect of this compound.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed this compound experiments.
References
Validation & Comparative
Validating Apoptosis Inhibition: A Comparative Guide to (R)-Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Q-VD-OPh, a potent pan-caspase inhibitor, with other widely used alternatives for the inhibition of apoptosis. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to Apoptosis and the Role of Caspases
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This process is primarily executed by a family of cysteine proteases known as caspases. The activation of caspases in a proteolytic cascade is a central event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. Pan-caspase inhibitors, by broadly targeting these key enzymes, serve as powerful tools to dissect the mechanisms of apoptosis and as potential therapeutic agents in diseases characterized by excessive cell death.
This compound (Quinoline-Val-Asp-OPh) is a cell-permeable, irreversible pan-caspase inhibitor that has gained prominence due to its high potency and low toxicity. This guide compares its performance against two other commonly used pan-caspase inhibitors: Z-VAD-FMK and Boc-D-FMK.
Mechanism of Action of this compound
This compound functions by irreversibly binding to the catalytic site of multiple caspases, thereby preventing the cleavage of their substrates and halting the apoptotic cascade. Its broad specificity allows it to block apoptosis initiated by various stimuli that converge on caspase activation.
Figure 1. Mechanism of this compound in Apoptosis Inhibition.
Comparative Performance of Pan-Caspase Inhibitors
Experimental evidence consistently demonstrates the superior performance of this compound in comparison to Z-VAD-FMK and Boc-D-FMK. Key performance indicators include potency (IC50), effective concentration in cell culture, and toxicity.
| Inhibitor | Target Caspases | IC50 Range | Typical In Vitro Working Concentration | Notes |
| This compound | Pan-caspase | 25-400 nM for caspases 1, 3, 8, and 9[1] | 5-20 µM[1] | High potency, low toxicity, and excellent cell permeability.[2] |
| Z-VAD-FMK | Pan-caspase | Not consistently reported, but less potent than Q-VD-OPh. | 20-100 µM | Commonly used, but requires higher concentrations and can exhibit off-target effects and cytotoxicity.[1][2] |
| Boc-D-FMK | Broad-spectrum | 39 µM for TNF-α-induced apoptosis | 50-100 µM | Less potent than Q-VD-OPh and can be toxic at effective concentrations. |
Quantitative Comparison of Inhibitory Efficacy
A direct comparison highlights the enhanced efficacy of this compound.
| Parameter | This compound | Z-VAD-FMK | Reference |
| Caspase-3 & DNA Fragmentation Inhibition | ~100-fold more efficient | Baseline | |
| Caspase-3 & -7 Mediated PARP Cleavage | More effective at blocking cleavage | Less effective |
Experimental Protocols for Validating Apoptosis Inhibition
To quantitatively assess the efficacy of caspase inhibitors, several standard experimental assays are employed. Below are detailed protocols for three key methods.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Figure 2. Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Preparation: Induce apoptosis in your cell line of choice. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Harvesting: Harvest cells by centrifugation and wash once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase.
Protocol:
-
Cell Lysis: Induce apoptosis and prepare cell lysates using a lysis buffer.
-
Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the cleaved substrate. The signal intensity is directly proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Figure 3. Workflow for TUNEL Assay.
Protocol:
-
Sample Preparation: Fix and permeabilize cells or tissue sections.
-
Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirect labeling method was used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Analysis: Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.
Conclusion
The validation of apoptosis inhibition is critical for a wide range of research applications. This compound stands out as a superior pan-caspase inhibitor due to its high potency, low toxicity, and excellent cell permeability when compared to older alternatives like Z-VAD-FMK and Boc-D-FMK. For researchers seeking reliable and robust inhibition of apoptosis with minimal off-target effects, this compound is a highly recommended tool. The experimental protocols provided in this guide offer a starting point for the quantitative validation of its inhibitory effects in various experimental systems.
References
A Head-to-Head Comparison of Pan-Caspase Inhibitors: (R)-Q-VD-OPh vs. Z-VAD-FMK
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the choice of a reliable pan-caspase inhibitor is critical. This guide provides an objective, data-driven comparison of two widely used pan-caspase inhibitors, (R)-Q-VD-OPh and Z-VAD-FMK, to inform experimental design and data interpretation.
This comparison delves into their mechanisms of action, relative efficacy, and potential off-target effects. Quantitative data from peer-reviewed studies are presented to support the comparison, alongside detailed protocols for key apoptosis assays.
Executive Summary
This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) emerges as a new-generation pan-caspase inhibitor with several advantages over the traditional Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). Notably, this compound exhibits greater potency, requiring lower effective concentrations, and demonstrates reduced cellular toxicity. In contrast, Z-VAD-FMK has been associated with off-target effects, including the induction of necroptosis and autophagy, and the potential for cytotoxic byproducts.
Mechanism of Action
Both this compound and Z-VAD-FMK are irreversible pan-caspase inhibitors that function by binding to the catalytic site of caspases, the key proteases that drive the apoptotic cascade. Their inhibitory activity blocks the proteolytic processing of downstream substrates, thereby preventing the execution of apoptosis.
However, the chemical structure of this compound, particularly its O-phenoxy group, is thought to contribute to its enhanced cell permeability and superior potency compared to the fluoromethylketone (FMK) moiety of Z-VAD-FMK.
Quantitative Efficacy Comparison
The efficacy of a caspase inhibitor is best assessed by its half-maximal inhibitory concentration (IC50) against specific caspases. The following table summarizes available IC50 data for both inhibitors. It is important to note that direct side-by-side comparisons in a single study are limited, and values can vary depending on the experimental conditions.
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | 25 - 400[1] | Potently inhibits[2] |
| Caspase-3 | 25 - 400[1] | Potently inhibits[2] |
| Caspase-7 | - | - |
| Caspase-8 | 25 - 400[1] | Potently inhibits |
| Caspase-9 | 25 - 400 | Potently inhibits |
| Caspase-10 | - | Potently inhibits |
| Other Caspases | Broad-spectrum | Inhibits caspases 1-10 (except caspase-2) |
One study directly comparing the two inhibitors in a whole-cell environment found that the efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation was approximately two orders of magnitude higher than that of Z-VAD-FMK.
Off-Target Effects and Toxicity
A significant consideration in the choice of a pan-caspase inhibitor is the potential for off-target effects. Z-VAD-FMK has been reported to induce necroptosis, a form of programmed necrosis, by inhibiting caspase-8. This can confound experimental results where the goal is to specifically study apoptosis. Furthermore, Z-VAD-FMK has been shown to induce autophagy in some cell lines. There are also concerns about the endogenous production of toxic fluoroacetate (B1212596) from the metabolism of Z-VAD-FMK.
In contrast, this compound is reported to have minimal toxicity even at high concentrations and does not appear to induce necroptosis or autophagy, offering a more specific tool for studying apoptosis.
Signaling Pathways
The following diagrams illustrate the primary apoptotic pathways and the points of inhibition by pan-caspase inhibitors, as well as the potential off-target pathway induced by Z-VAD-FMK.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below to facilitate the replication of studies comparing these inhibitors.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and measures the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and treat with apoptosis-inducing agent and caspase inhibitors (this compound or Z-VAD-FMK) for the desired time.
-
For adherent cells, wash with PBS and lyse by adding 50-100 µL of ice-cold cell lysis buffer per well. Incubate on ice for 10 minutes.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in ice-cold cell lysis buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Caspase Activity Measurement:
-
In a new 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Prepare a master mix of the caspase substrate in the assay buffer (final concentration of 50 µM).
-
Add 100 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC, 360/460 nm for AMC).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Culture and treat cells on coverslips or in culture plates.
-
Wash cells with PBS.
-
-
Fixation:
-
Fix cells with fixation buffer for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Incubate cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
-
Staining and Visualization:
-
If analyzing by microscopy, mount the coverslips with mounting medium containing DAPI.
-
Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, and nuclei will be counterstained blue with DAPI.
-
If analyzing by flow cytometry, resuspend cells in PBS and analyze immediately.
-
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS).
Materials:
-
Annexin V binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell culture and include appropriate controls.
-
Harvest both adherent and suspension cells.
-
Wash cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Add 5 µL of PI or 7-AAD solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI/7-AAD-negative cells are viable.
-
Conclusion
For researchers seeking a potent, specific, and non-toxic pan-caspase inhibitor, this compound presents a compelling alternative to the widely used Z-VAD-FMK. Its superior efficacy at lower concentrations and lack of known off-target effects that can confound apoptosis studies make it a more reliable tool for investigating caspase-dependent cell death. While Z-VAD-FMK remains a useful reagent, particularly in studies where necroptosis induction is a desired outcome, researchers should be aware of its limitations and potential for generating misleading data when studying pure apoptosis. The choice of inhibitor should be carefully considered based on the specific experimental goals and the potential for off-target effects to influence the results.
References
Pan-Caspase Inhibitor (R)-Q-VD-OPh: A Comparative Analysis of Apoptosis Inhibition
In the landscape of apoptosis research, the irreversible pan-caspase inhibitor (R)-Q-VD-OPh has emerged as a highly potent and specific tool for preventing programmed cell death.[1] This guide provides a comparative analysis of this compound against another widely used pan-caspase inhibitor, Z-VAD-FMK, with a focus on their efficacy in inhibiting caspase cleavage as determined by Western blot analysis. Experimental data highlights the superior performance of this compound in terms of potency and non-toxicity.[1]
Superior Efficacy of this compound in Inhibiting Caspase Activity
This compound has demonstrated significantly higher efficiency in inhibiting caspase activity compared to Z-VAD-FMK. Studies have shown that this compound can fully inhibit caspase-3 and caspase-7 activity at a concentration as low as 0.05 µM.[2] In contrast, Z-VAD-FMK often requires much higher concentrations to achieve a similar level of inhibition.[1] This heightened potency of this compound is a considerable advantage, as it minimizes the potential for off-target effects.[1] Furthermore, this compound has been shown to be more effective than Z-VAD-FMK in blocking the cleavage of PARP, a key substrate of effector caspases, in cell-free systems.
Quantitative Comparison of Pan-Caspase Inhibitors
| Feature | This compound | Z-VAD-FMK | Reference |
| Inhibition of Caspase-3 & -7 Activity | Full inhibition observed at 0.05 µM | Requires significantly higher concentrations | |
| Inhibition of PARP Cleavage | More potent than Z-VAD-FMK in cell-free systems | Less potent than this compound | |
| Toxicity | Minimal toxicity reported at effective concentrations | Can be toxic at higher concentrations | |
| Cell Permeability | Readily cell-permeable | Cell-permeable | |
| Mechanism of Action | Irreversible inhibitor of a broad range of caspases | Irreversible pan-caspase inhibitor |
Visualizing the Molecular Pathway and Experimental Process
To better understand the mechanism of action and the experimental procedures involved, the following diagrams illustrate the caspase activation pathway and the Western blot workflow for analyzing caspase cleavage.
Caption: Caspase activation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of caspase cleavage.
Detailed Experimental Protocols
The following is a representative protocol for the Western blot analysis of caspase-3 cleavage after treatment with an apoptosis inducer and this compound.
Cell Culture and Treatment
-
Seed cells (e.g., Jurkat, HeLa) at an appropriate density in culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO) for 1 hour.
-
Induce apoptosis by adding an appropriate agent (e.g., 1 µM staurosporine for 3 hours or 25 µM etoposide (B1684455) for 5 hours).
-
Include a negative control group with untreated cells and a positive control group with only the apoptosis inducer.
Sample Preparation
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-3 band to the corresponding loading control band.
By following these protocols, researchers can effectively utilize Western blotting to compare the efficacy of this compound and other inhibitors in preventing caspase cleavage, thereby providing valuable insights into the regulation of apoptosis.
References
Navigating Apoptosis: A Comparative Guide to Confirming (R)-Q-VD-OPh's Efficacy with Flow Cytometry
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate assessment of apoptosis is paramount. This guide provides a comprehensive comparison of flow cytometry-based assays to confirm the anti-apoptotic effect of (R)-Q-VD-OPh, a potent pan-caspase inhibitor. We will delve into its performance against the commonly used alternative, Z-VAD-FMK, supported by experimental data and detailed protocols.
This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor designed for both in vitro and in vivo studies. Its mechanism of action involves binding to the catalytic site of caspases, the key effector enzymes in the apoptotic cascade, thereby preventing the downstream events that lead to cell death. This guide will explore its efficacy through the lens of widely accepted flow cytometry assays.
Unveiling the Superiority of this compound
This compound has demonstrated significant advantages over other pan-caspase inhibitors, most notably Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). While both are broad-spectrum caspase inhibitors, this compound exhibits higher potency, greater stability, and lower cellular toxicity.
Studies have shown that the efficiency of this compound in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.[1] This enhanced efficacy allows for the use of lower concentrations to achieve the desired anti-apoptotic effect, minimizing off-target effects.
Table 1: Comparison of Pan-Caspase Inhibitor Properties
| Feature | This compound | Z-VAD-FMK |
| Potency | High (IC50 in the nanomolar range for various caspases) | Moderate |
| Cell Permeability | Excellent | Good |
| Toxicity | Low | Higher, can be toxic at effective concentrations |
| Specificity | Broad-spectrum caspase inhibition | Broad-spectrum caspase inhibition |
| In Vivo Efficacy | Demonstrated | Limited by toxicity |
Flow Cytometry Assays for Apoptosis Detection
Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. It allows for the rapid and quantitative measurement of various apoptotic markers. Below are the key assays used to confirm the effect of this compound.
Annexin V & Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis
This is one of the most common assays for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Expected Outcome: Treatment with an apoptosis inducer like Camptothecin will show a significant increase in the Annexin V-positive cell population. Pre-treatment with this compound is expected to markedly reduce this population, demonstrating its anti-apoptotic effect. A superior reduction in the percentage of apoptotic cells would be observed with this compound compared to Z-VAD-FMK at similar concentrations.
Table 2: Hypothetical Comparative Data for Annexin V/PI Assay
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 95% | 3% | 2% |
| Camptothecin (1µM) | 40% | 45% | 15% |
| Camptothecin + this compound (20µM) | 85% | 10% | 5% |
| Camptothecin + Z-VAD-FMK (20µM) | 65% | 25% | 10% |
| Note: This data is illustrative and based on the known relative potencies. |
Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation
This assay directly measures the activity of the key executioner caspases, caspase-3 and -7. A cell-permeable, non-fluorescent substrate for activated caspase-3/7 is introduced into the cells. Upon cleavage by the active caspases, the substrate becomes fluorescent. The intensity of the fluorescence is proportional to the level of caspase-3/7 activity.
Expected Outcome: An apoptosis inducer will lead to a significant increase in the fluorescent signal. This compound, being a potent caspase inhibitor, is expected to effectively block this increase in fluorescence, indicating the inhibition of caspase activity. A more pronounced inhibition is anticipated with this compound as compared to Z-VAD-FMK.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1: Assessing Mitochondrial Integrity
A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic dye that can selectively enter the mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Expected Outcome: Treatment with an apoptosis inducer will cause a shift from red to green fluorescence in a significant portion of the cell population. Pre-incubation with this compound should prevent this shift by inhibiting the upstream caspases that trigger mitochondrial dysfunction.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat (human T-cell leukemia) or HL-60 (human promyelocytic leukemia) cells are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Apoptosis Induction: Induce apoptosis by treating cells with an appropriate agent, such as Camptothecin (1-5 µM) for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or Z-VAD-FMK (e.g., 10-100 µM) for 1-2 hours before adding the apoptosis inducer.
Annexin V/PI Staining Protocol
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay Protocol
-
Seed cells in a multi-well plate.
-
Pre-treat with caspase inhibitors followed by the apoptosis inducer.
-
Add the cell-permeable caspase-3/7 substrate to each well.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Analyze the fluorescence intensity by flow cytometry.
JC-1 Staining Protocol for Mitochondrial Membrane Potential
-
Treat cells with inhibitors and apoptosis inducer as described.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells immediately by flow cytometry, detecting both green and red fluorescence.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Apoptosis signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Logical comparison of this compound and Z-VAD-FMK.
Conclusion
The selection of an appropriate pan-caspase inhibitor is critical for the accurate study of apoptosis. This compound emerges as a superior choice over Z-VAD-FMK due to its enhanced potency and lower toxicity. The flow cytometry assays detailed in this guide provide robust and quantitative methods to confirm the anti-apoptotic effects of this compound. By employing these techniques, researchers can confidently assess the efficacy of this inhibitor and advance their understanding of programmed cell death in various biological systems.
References
A Researcher's Guide to Negative Controls for (R)-Q-VD-OPh Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research. Its efficacy in preventing caspase-mediated cell death makes it a valuable tool for dissecting cellular signaling pathways. However, robust experimental design necessitates the use of appropriate negative controls to ensure that the observed effects are specifically due to caspase inhibition and not off-target activities of the compound. This guide provides a comprehensive comparison of negative controls for this compound experiments, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound functions by binding to the catalytic site of a broad range of caspases, the key executioners of apoptosis.[1][2][3] This binding is irreversible and effectively blocks the proteolytic activity of these enzymes, thereby inhibiting the apoptotic cascade.[1][2] It is recognized for its high potency, with IC50 values in the nanomolar range for several caspases, and its reduced cellular toxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK.
The Critical Role of Negative Controls
The use of a negative control is paramount in this compound experiments to differentiate between specific anti-caspase effects and potential off-target or compound-specific artifacts. An ideal negative control should be structurally similar to the active compound but lack its specific biological activity. This allows researchers to confidently attribute any observed cellular changes to the inhibition of caspases.
Comparison of Negative Control Strategies
Several strategies can be employed as negative controls in experiments involving this compound. The table below compares these options.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound. | Simple to implement; controls for solvent effects. | Does not control for off-target effects of the this compound molecule itself. |
| (R)-Q-VE-OPh | A close structural analog of this compound where the aspartic acid (D) residue is replaced by glutamic acid (E). | Structurally and chemically very similar to this compound; designed to be inactive against caspases. | May not be completely inert at very high concentrations. |
| Inactive Epimer | A stereoisomer of this compound that does not fit into the caspase active site. | Provides a control for the specific stereochemistry required for activity. | May be difficult to synthesize or obtain commercially. |
Based on its design as a specific inactive analog, (R)-Q-VE-OPh is the most appropriate and rigorous negative control for this compound experiments.
Quantitative and Qualitative Performance Data
Caspase Inhibition:
-
This compound: Exhibits potent inhibition of multiple caspases with IC50 values typically ranging from 25 to 400 nM.
-
(R)-Q-VE-OPh: Studies have shown that (R)-Q-VE-OPh is significantly less effective at inhibiting apoptosis, with one study indicating it is at least 20 times less effective than this compound. In experiments, (R)-Q-VE-OPh did not prevent the cleavage and activation of caspase-8 and caspase-9, key initiator caspases, while this compound completely inhibited their activation at the same concentration.
Apoptosis Inhibition:
The following table summarizes the expected outcomes in key apoptosis assays when using this compound and its negative control, (R)-Q-VE-OPh.
| Assay | This compound + Apoptotic Stimulus | (R)-Q-VE-OPh + Apoptotic Stimulus | Vehicle + Apoptotic Stimulus |
| Caspase Activity | Low | High | High |
| Annexin V Staining | Low % of apoptotic cells | High % of apoptotic cells | High % of apoptotic cells |
| DNA Laddering | No laddering | Prominent laddering | Prominent laddering |
| Cell Viability | High | Low | Low |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental setups, the following diagrams are provided.
References
A Comparative Guide to the Specificity of the Pan-Caspase Inhibitor (R)-Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
In the study of apoptosis and related cellular processes, the use of specific and effective inhibitors is paramount. This guide provides a detailed comparison of (R)-Q-VD-OPh, a widely used pan-caspase inhibitor, with other alternatives, focusing on its specificity. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their experimental designs.
Introduction to this compound
This compound (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It is designed to bind to the catalytic site of caspases, the key proteases involved in the execution phase of apoptosis, thereby inhibiting their activity.[1] Its broad-spectrum activity allows it to inhibit multiple caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[3][4] A significant advantage of Q-VD-OPh is its reported low toxicity and high specificity for caspases compared to other classes of proteases.
Comparison with an Alternative: Z-VAD-FMK
A commonly used alternative pan-caspase inhibitor is Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone). While both inhibitors effectively block caspase activity, studies have highlighted key differences in their specificity and off-target effects.
Key Distinctions:
-
Specificity: Q-VD-OPh is considered a "true" pan-caspase inhibitor, demonstrating high specificity for caspases. In contrast, Z-VAD-FMK has been shown to interact with other cysteine proteases, such as cathepsins B, H, and L. This lack of specificity can lead to off-target effects and potential cellular toxicity.
-
Toxicity: Z-VAD-FMK has been associated with cellular toxicity, particularly at higher concentrations (≥50 μM). This toxicity can be attributed to the endogenous production of fluoroacetate. Q-VD-OPh is noted for its minimal toxicity, even with long-term administration in animal models.
-
Potency: Q-VD-OPh is effective at significantly lower concentrations compared to Z-VAD-FMK. The efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation in a whole-cell environment is reported to be about two orders of magnitude higher than that of Z-VAD-FMK.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Q-VD-OPh against various caspases. Lower IC50 values indicate greater potency.
| Caspase Target | This compound IC50 (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Note: Data for Z-VAD-FMK IC50 values against a comparable range of caspases is less consistently reported in a single source, but it is generally considered to be less potent than Q-VD-OPh.
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol is a generalized method to determine the inhibitory effect of compounds like Q-VD-OPh on caspase activity using a fluorogenic or chromogenic substrate.
Materials:
-
Recombinant active caspases (e.g., Caspase-3, -8, -9)
-
Caspase-specific fluorogenic or chromogenic substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
This compound and other inhibitors (e.g., Z-VAD-FMK)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, Z-VAD-FMK) in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the recombinant active caspase to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-specific substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Apoptosis Inhibition Assay
This protocol assesses the ability of caspase inhibitors to prevent apoptosis in a cellular context.
Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound and other inhibitors
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the caspase inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include an untreated control and a vehicle control.
-
Incubate the cells for a time period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
-
Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control groups to determine the effectiveness of the inhibitors.
Visualizations
Caption: Workflow for assessing caspase inhibitor specificity.
Caption: Inhibition of caspase signaling pathways by this compound.
Conclusion
The selection of a pan-caspase inhibitor is a critical step in apoptosis research. This compound presents a highly specific and potent option with minimal cellular toxicity, making it a superior choice in many experimental contexts compared to older inhibitors like Z-VAD-FMK. Its ability to effectively inhibit a broad range of caspases at low concentrations ensures reliable and reproducible results. For studies requiring precise inhibition of apoptosis without confounding off-target effects, this compound is a recommended tool. Researchers should, however, always empirically determine the optimal working concentration for their specific model system.
References
Safety Operating Guide
Proper Disposal of (R)-Q-VD-OPh: A Guide for Laboratory Professionals
(R)-Q-VD-OPh is a pan-caspase inhibitor widely used in research to study apoptosis. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before disposal, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2][3] Although this compound is generally considered non-irritating to the skin, direct contact should be avoided.[1] In case of accidental contact, rinse the affected area thoroughly with water. If symptoms persist after swallowing, it is advisable to consult a doctor.[1]
Quantitative Data Summary
The Safety Data Sheet (SDS) for this compound does not specify quantitative limits for disposal, but provides general recommendations.
| Parameter | Recommendation | Source |
| Small Quantities | Can be disposed of with household waste. | |
| Large Quantities | Follow official regulations for chemical waste disposal. | |
| Uncleaned Packaging | Must be disposed of according to official regulations. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the form of the waste (e.g., pure compound, solutions, or contaminated materials).
For Small Quantities of this compound Powder:
-
Assess Local Regulations : Before proceeding, confirm that your institution and local regulations permit the disposal of small quantities of non-hazardous chemical waste with regular trash.
-
Secure Containment : Ensure the this compound powder is in a sealed container to prevent aerosolization.
-
Labeling : Clearly label the container as "Non-hazardous laboratory waste" to avoid confusion.
-
Disposal : Place the sealed and labeled container in the regular solid waste stream.
For Liquid Waste (e.g., solutions in DMSO):
Solutions of this compound, often prepared in solvents like DMSO, require more cautious handling.
-
Waste Collection : Collect all liquid waste containing this compound in a designated, leak-proof container. Do not mix with other incompatible waste streams.
-
Labeling : The waste container must be clearly labeled with its contents, including the name of the chemical and the solvent used.
-
Storage : Store the waste container in a well-ventilated area, away from ignition sources, and ensure the cap is tightly sealed.
-
Disposal : Arrange for disposal through your institution's hazardous waste management program. Do not pour chemical waste down the drain.
For Contaminated Labware and Materials:
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be managed as chemical waste.
-
Segregation : Collect all contaminated solid waste in a designated biohazard bag or a clearly labeled container.
-
Decontamination : If feasible and safe, rinse disposable plasticware with a suitable solvent (e.g., ethanol) to remove residual this compound. Collect the rinsate as liquid chemical waste. Empty chemical storage containers should be rinsed with water before disposal.
-
Disposal : Dispose of the contaminated solid waste through your institution's chemical or biomedical waste stream, in accordance with established protocols.
Disposal of Uncleaned Packaging:
Original packaging that has contained this compound must be disposed of according to official regulations.
-
Assessment : Determine if the packaging is considered hazardous waste by your local or institutional guidelines.
-
Decontamination : If possible, rinse the empty container with a suitable solvent and collect the rinsate as chemical waste.
-
Disposal : Once decontaminated, the packaging can often be disposed of as regular laboratory waste. If decontamination is not feasible, dispose of the uncleaned packaging as hazardous waste.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
It is imperative to always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for this compound to ensure compliance and safety.
References
Essential Safety and Operational Guide for Handling (R)-Q-VD-OPh
(R)-Q-VD-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor utilized in apoptosis research. While Safety Data Sheets (SDS) for similar compounds indicate it may not be classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure personnel safety and experimental integrity. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Chemical Splash Goggles | Recommended when preparing stock solutions or handling larger quantities. | |
| Hand | Disposable Gloves | Nitrile or neoprene gloves are suitable for providing short-term protection against a broad range of chemicals.[2] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination. |
| Respiratory | Not generally required | Use in a well-ventilated area. A respirator may be necessary if there is a risk of dust formation.[1] |
Operational Plan: Handling and Storage
Receiving and Storage: Upon receipt, this compound is typically in a lyophilized powder form. It should be stored in a freezer at -20°C.[3]
Preparation of Stock Solutions: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] For example, to create a 10 mM stock solution, 1.0 mg of this compound can be dissolved in 195 µl of DMSO. All handling of the lyophilized powder and preparation of the stock solution should be performed in a chemical fume hood to minimize inhalation risk.
Working Concentrations: The final working concentration of this compound will vary depending on the specific experimental system. For in vitro cell-based assays, a typical final concentration ranges from 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Importantly, the final concentration of DMSO in the cell culture medium should not exceed 0.2%, as higher concentrations can be toxic to cells.
Storage of Reconstituted Inhibitor: The reconstituted stock solution can be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: If swallowed, seek medical advice immediately.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Waste containing this compound should not be released into the environment.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final application in an experiment.
Caption: Workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
